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  • Product: 2-(2-Methoxyethyl)-4-methylpyridine

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 2-Methoxy-4-methylpyridine

[1] Executive Summary 2-Methoxy-4-methylpyridine (CAS: 100848-70-2) represents a critical heteroaromatic scaffold in modern medicinal chemistry and agrochemical synthesis.[1][2] Functioning as a lipophilic bioisostere of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Methoxy-4-methylpyridine (CAS: 100848-70-2) represents a critical heteroaromatic scaffold in modern medicinal chemistry and agrochemical synthesis.[1][2] Functioning as a lipophilic bioisostere of 2-pyridone and a masked pyridine derivative, it offers unique electronic properties that modulate metabolic stability and receptor binding affinity.

This guide provides a rigorous technical analysis of the compound’s physicochemical constants, synthesis pathways, and spectral characteristics. It is designed for formulation scientists and synthetic chemists requiring high-fidelity data for process optimization and drug design.[1]

Molecular Identity & Structural Analysis[3][4]

The compound features a pyridine ring substituted with a methoxy group at the ortho (C2) position and a methyl group at the para (C4) position relative to the nitrogen. This substitution pattern significantly alters the basicity and lipophilicity compared to the parent pyridine.

Parameter Data
IUPAC Name 2-Methoxy-4-methylpyridine
Common Synonyms 2-Methoxy-4-picoline; 4-Methyl-2-methoxypyridine
CAS Registry Number 100848-70-2
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
SMILES COc1cc(C)ccn1
InChI Key HGRXBKDKSYDWLD-UHFFFAOYSA-N

Thermodynamic & Physical Constants

The following data aggregates experimental values from industrial certificates of analysis (CoA) and standard thermophysical databases.

Core Physical Properties
PropertyValueCondition/Note
Physical State LiquidAt 20°C, clear/colorless to pale yellow
Boiling Point 152–153 °CAtmospheric pressure (Lit.)[1]
Density 1.001 g/mLAt 25°C (Approximate)
Refractive Index (

)
1.494At 20°C
Flash Point 53 °C (127 °F)Closed Cup (Flammable)
Melting Point < 0 °CLiquid at room temperature
Vapor Pressure ~1.3 mmHgAt 25°C (Predicted)
Solubility & Lipophilicity Profile

For drug development, the partition coefficient is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

  • LogP (Octanol/Water): 1.40 (Experimental/Consensus)[1]

    • Implication: The compound is moderately lipophilic, facilitating membrane permeability compared to more polar pyridine derivatives.

  • Water Solubility: Sparingly soluble.

  • Organic Solubility: Miscible with methanol, ethanol, dichloromethane, ethyl acetate, and DMSO.

  • pKa (Predicted): 3.8 – 4.2[1]

    • Mechanistic Insight: The 2-methoxy group exerts an inductive electron-withdrawing effect (-I), lowering the basicity of the pyridine nitrogen compared to 4-picoline (pKa ~6.0).[1] However, the 4-methyl group provides weak electron donation (+I), slightly mitigating this reduction compared to 2-methoxypyridine (pKa ~3.3).[1]

Spectral Characteristics (Spectroscopy)[1][3][8][9]

Accurate identification relies on specific spectral fingerprints. The following data outlines the expected signals for structural validation.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Ar-H (C6) 8.00 – 8.05Doublet (

Hz)
1HProtons adjacent to Nitrogen (deshielded)
Ar-H (C5) 6.70 – 6.75Doublet of Doublets1HMeta to Nitrogen
Ar-H (C3) 6.55 – 6.60Singlet (Broad)1HOrtho to OMe, shielded by oxygen lone pairs
O-CH₃ 3.90 – 3.95Singlet3HMethoxy group
Ar-CH₃ 2.30 – 2.35Singlet3HMethyl group at C4
Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 123.1[1]

  • Fragmentation Pattern:

    • m/z 123 → 108 (Loss of -CH₃)[1]

    • m/z 123 → 93 (Loss of -OCH₃ or CH₂O rearrangement)[1]

    • m/z 95 (Loss of CO from pyridone tautomer fragment)[1]

Synthesis & Manufacturing Workflow

The industrial synthesis of 2-Methoxy-4-methylpyridine typically employs a Nucleophilic Aromatic Substitution (


) mechanism.[1] This route is preferred over O-methylation of 2-hydroxy-4-methylpyridine (which often yields N-methylated byproducts).[1]
Primary Synthetic Route: Halogen Displacement

Precursor: 2-Chloro-4-methylpyridine Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH) or MeOH/Dioxane[1]

Protocol Summary:

  • Charge: Dissolve 2-Chloro-4-methylpyridine in anhydrous methanol.

  • Activation: Add Sodium Methoxide (1.1 – 1.5 equivalents) slowly to control exotherm.

  • Reaction: Reflux (65–70°C) for 4–6 hours. The electron-deficient nature of the pyridine ring at the 2-position facilitates the displacement of the chloride ion.[1]

  • Workup: Quench with water, extract into dichloromethane (DCM), and distill.

Visualization: Synthesis & Reactivity Pathway

SynthesisPathway cluster_reactivity Downstream Reactivity Start 2-Chloro-4-methylpyridine (Precursor) Inter Meisenheimer-like Transition State Start->Inter Nucleophilic Attack (SnAr) Reagent Sodium Methoxide (NaOMe/MeOH) Reagent->Inter Product 2-Methoxy-4-methylpyridine (Target) Inter->Product Cl- Elimination Byprod NaCl (Salt) Inter->Byprod Oxidation N-Oxidation (mCPBA) Product->Oxidation N-oxide formation Lithiation Lithiation at C3 (n-BuLi) Product->Lithiation Ortho-directed metallation

Figure 1: Synthetic pathway via nucleophilic aromatic substitution and potential downstream derivatization.[1]

Handling, Safety, and Stability

Signal Word: WARNING Hazard Statements: H226 (Flammable liquid), H315 (Skin Irritation), H319 (Eye Irritation).

Storage & Stability
  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

  • Incompatibility: Strong acids (protonation of nitrogen), Strong oxidizers.

Safety Decision Tree

SafetyProtocol Event Handling Event Spill Spill / Leak Event->Spill Contact Exposure (Skin/Eye) Event->Contact Fire Fire Hazard Event->Fire Vent Ventilate Area (Remove ignition sources) Spill->Vent Rinse Rinse with water (15 min) Remove contacts Contact->Rinse Extinguish Use CO2, Dry Chemical, or Foam Fire->Extinguish Absorb Absorb with sand/vermiculite (Non-combustible) Vent->Absorb Medical Seek Medical Attention Rinse->Medical

Figure 2: Emergency response decision tree for laboratory handling.

References

  • PubChem Database. 2-Methoxy-4-methylpyridine (CID 14223472).[1][3] National Center for Biotechnology Information. Available at: [Link][1]

  • ChemSrc. 2-Methoxy-4-methylpyridine Physicochemical Properties. Available at: [Link][1]

  • Leito, I. et al. Basicity of substituted pyridines in non-aqueous media. University of Tartu. (Cited for pKa prediction logic). Available at: [Link][1]

Sources

Exploratory

2-Methoxy-4-picoline: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

Introduction & Structural Rationale 2-Methoxy-4-picoline (systematically known as 2-methoxy-4-methylpyridine) is a highly versatile heterocyclic building block. Its molecular architecture—a pyridine ring substituted with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

2-Methoxy-4-picoline (systematically known as 2-methoxy-4-methylpyridine) is a highly versatile heterocyclic building block. Its molecular architecture—a pyridine ring substituted with a methoxy group at the C2 position and a methyl group at the C4 position—imparts unique electronic properties. The electron-donating methoxy group increases the electron density of the pyridine ring, enhancing its reactivity toward electrophilic aromatic substitution (such as halogenation) while simultaneously stabilizing the ring against oxidative degradation[1]. This specific substitution pattern makes it an indispensable intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and fine chemicals[1].

Physicochemical Profiling

To facilitate precise experimental design, the quantitative physical and chemical parameters of 2-Methoxy-4-picoline are summarized below. These metrics are critical for calculating reaction stoichiometry, determining extraction solvents, and establishing rigorous safety protocols.

Table 1: Quantitative Physicochemical Data

ParameterValue
IUPAC Name 2-Methoxy-4-methylpyridine
Synonyms 2-Methoxy-4-picoline
CAS Registry Number 100848-70-2
Molecular Formula C7H9NO
Molecular Weight 123.16 g/mol
Boiling Point ~48–50 °C at 7 mmHg
Density / State Clear, colorless to pale yellow liquid
Purity Standard (GC) ≥ 99%
PubChem CID 14223472

Data aggregated from PubChem and commercial chemical specifications[2].

Field-Proven Synthesis Methodology

The synthesis of 2-Methoxy-4-picoline relies on a nucleophilic aromatic substitution (


) reaction, specifically displacing a halogen at the 2-position of the pyridine ring.
Causality in Experimental Design

Historically, the conversion of 2-chloro-4-methylpyridine to 2-methoxy-4-methylpyridine was attempted using sodium methoxide in dimethylformamide (DMF)[3]. However, DMF decomposes in the presence of strong bases at elevated temperatures. Because the methoxide displacement on the electron-rich methylpyridine ring demands temperatures exceeding 80 °C, DMF is an unsuitable and potentially hazardous solvent[3].

The optimized, field-proven approach utilizes 30% sodium methoxide in methanol under reflux. Methanol acts as both the solvent and the conjugate acid to the methoxide nucleophile, stabilizing the transition state without risking thermal decomposition[3].

Synthesis SM 2-Chloro-4-methylpyridine (Electrophile) Reaction Reflux Overnight (>80°C required) SM->Reaction Reagent Sodium Methoxide (30%) in Methanol Reagent->Reaction Workup Aqueous Quench & DCM Extraction Reaction->Workup Cool to RT Product 2-Methoxy-4-methylpyridine (Yield: ~90%) Workup->Product Dry (MgSO4) & Evaporate

Workflow for the nucleophilic substitution synthesis of 2-Methoxy-4-picoline.

Self-Validating Protocol: Nucleophilic Substitution

Objective: Synthesize 2-methoxy-4-methylpyridine with >98% purity. Scale: 3.9 mol (adaptable based on stoichiometric ratios).

  • Reagent Preparation: In a chemically inert, nitrogen-purged reactor, prepare a solution of sodium methoxide (30% w/v in methanol; 1.4 kg, 7.8 mol)[3]. Causality: A 2-fold molar excess of methoxide drives the equilibrium forward and compensates for any protic quenching by atmospheric moisture.

  • Electrophile Addition: Slowly add 2-chloro-4-methylpyridine (500 g, 3.9 mol) to the methoxide solution.

  • Thermal Activation: Heat the reaction mixture to reflux (>80 °C) and maintain overnight[3]. Validation Checkpoint 1: Monitor via TLC or GC-MS. The reaction is complete when the starting material peak (m/z ~127) is fully consumed.

  • Quenching: Cool the mixture to room temperature and pour it into 1 L of deionized water. Causality: Water quenches unreacted sodium methoxide, forming methanol and sodium hydroxide, while precipitating and phase-separating the organic product.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) (2 x 1 L, 1 x 500 mL)[3].

  • Purification: Combine the DCM layers, dry over anhydrous magnesium sulfate (

    
    ), and evaporate the solvent under reduced pressure.
    
  • Validation Checkpoint 2: The resulting pale yellow oil should yield ~437 g (90% yield)[3]. Validate purity via

    
     NMR (confirming the characteristic methoxy singlet at 
    
    
    
    ~3.92 ppm and the methyl singlet at
    
    
    ~2.28 ppm).

Applications in Drug Development & Agrochemicals

2-Methoxy-4-picoline is rarely the final active pharmaceutical ingredient (API); rather, it is a privileged scaffold used to construct complex pharmacophores.

Downstream Functionalization: The Bromination Pathway

The most critical application of 2-methoxy-4-picoline in medicinal chemistry is its conversion into 5-bromo-2-methoxy-4-methylpyridine[4]. The electron-donating methoxy group strongly directs electrophilic aromatic substitution to the para and ortho positions. Since the ortho position (C3) is sterically hindered by the adjacent methyl group at C4, bromination occurs highly regioselectively at the C5 position[4].

This brominated intermediate is a staple in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions)[4].

Pharmaceutical Case Study: PRC2 Inhibitors

In modern oncology, 5-bromo-2-methoxy-4-methylpyridine is utilized to synthesize triazolopyrimidine compounds[5]. These compounds act as potent inhibitors of Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase complex frequently mutated or overexpressed in cancers such as diffuse large B-cell lymphoma (DLBCL)[5]. The methoxy-picoline derivative serves as a critical lipophilic binding determinant within the target protein's active site.

Application Base 2-Methoxy-4-picoline (Core Scaffold) Halogenation Electrophilic Bromination (Regioselective at C5) Base->Halogenation Intermediate 5-Bromo-2-methoxy- 4-methylpyridine Halogenation->Intermediate Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Intermediate->Coupling API Triazolopyrimidine (PRC2 Inhibitor API) Coupling->API

Downstream functionalization of 2-Methoxy-4-picoline in oncology drug development.

Agrochemicals and Material Science

Beyond pharmaceuticals, the compound is utilized in formulating advanced agrochemicals, where the pyridine ring enhances the metabolic stability of pesticides and herbicides, leading to improved crop yields[1]. In material science, it acts as a specialty monomer or ligand in the development of durable polymers and coordination complexes[1].

Safety and Handling Protocols

As a highly reactive heterocyclic amine, 2-Methoxy-4-picoline poses specific occupational hazards. It is classified as a flammable liquid (H226) and causes severe skin and eye irritation (H315, H319)[2].

Self-Validating Safety Loop:

  • Storage: Store at 0–8 °C in a tightly sealed container, protected from light and moisture[1]. Validation: Check for color degradation prior to use; a shift from pale yellow to dark brown indicates oxidative degradation.

  • Handling: Conduct all transfers in a Class II fume hood using nitrile gloves and splash goggles.

  • Spill Response: In the event of a spill, neutralize with a weak solid acid (like sodium bisulfate) to form the water-soluble pyridinium salt, then absorb with an inert material (e.g., vermiculite) before disposal.

References

  • Chem-Impex International. "2-Methoxy-4-methylpyridine". Chem-Impex.
  • RSC Publishing. "Synthesis of 2-Substituted 4-Pyridylpropionates. Part 2. Alkylation Approach". Royal Society of Chemistry.
  • ChemBK. "2-METHOXY-5-BROMO-4-METHYLPYRIDINE". ChemBK.
  • National Center for Biotechnology Information. "2-Methoxy-4-methylpyridine | C7H9NO | CID 14223472". PubChem.
  • Google Patents. "US9580437B2 - Triazolopyrimidine compounds and uses thereof".

Sources

Foundational

Technical Profile: 2-Methoxy-4-methylpyridine (CAS 100848-70-2)

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-Methoxy-4-methylpyridine (CAS 100848-70-2). Content Type: In-Depth Technical Guide Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-Methoxy-4-methylpyridine (CAS 100848-70-2).

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary: The Pyridine Scaffold in Drug Design

2-Methoxy-4-methylpyridine (CAS 100848-70-2) is a critical heterocyclic building block used in the synthesis of next-generation small molecule therapeutics. Unlike generic solvents or reagents, this molecule serves as a privileged scaffold precursor , specifically designed to introduce the 2-methoxypyridine moiety into complex pharmacophores.

This moiety is highly valued in medicinal chemistry for two strategic reasons:

  • Metabolic Stability: The methoxy group at the C2 position blocks oxidative metabolism (e.g., by CYP450) at the most reactive site of the pyridine ring.[1]

  • Hydrogen Bonding: The nitrogen atom and the methoxy oxygen serve as dual acceptors, critical for binding in the ATP-pocket of kinases (e.g., p38 MAPK) or the allosteric sites of viral enzymes (e.g., HIV-1 Reverse Transcriptase).

Chemical & Physical Profile

PropertySpecification
CAS Number 100848-70-2
IUPAC Name 2-Methoxy-4-methylpyridine
Synonyms 2-Methoxy-4-picoline; 4-Methyl-2-methoxypyridine
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 152–153 °C (at 760 mmHg)
Density 1.001 g/cm³ (Predicted)
Solubility Soluble in Methanol, DMSO, Dichloromethane, Ethyl Acetate
Flash Point 53 °C (Flammable)
pKa ~4.07 (Predicted; less basic than pyridine due to -I effect of OMe)

Synthesis & Manufacturing Protocols

The industrial synthesis of CAS 100848-70-2 relies on a robust Nucleophilic Aromatic Substitution (SₙAr) . This protocol is preferred over metal-catalyzed cross-couplings for its scalability and atom economy.

Core Protocol: SₙAr Methoxylation

Reaction Logic: The 2-position of the pyridine ring is electron-deficient, activated by the electronegative nitrogen. The presence of a leaving group (Cl) at C2 allows for facile displacement by a hard nucleophile (Methoxide).[1]

Materials:
  • Substrate: 2-Chloro-4-methylpyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOCH₃) (1.2 – 1.5 eq)[1]

  • Solvent: Methanol (anhydrous) or DMSO (for faster kinetics)[1]

  • Conditions: Reflux (65–80 °C) under Nitrogen atmosphere.[1]

Step-by-Step Methodology:
  • Preparation: Charge a reaction vessel with anhydrous Methanol under a nitrogen blanket.

  • Activation: Add Sodium Methoxide portion-wise to the solvent. Ensure complete dissolution.

  • Addition: Add 2-Chloro-4-methylpyridine dropwise to the methoxide solution. Note: Exothermic reaction; control temperature < 40 °C during addition.[1]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 3–5 hours. Monitor via TLC or HPLC for the disappearance of the chloro-precursor.

  • Quench: Cool to room temperature. Quench with water to dissolve inorganic salts (NaCl).[1]

  • Extraction: Extract the product into Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Distillation is recommended for high-purity applications (>99%).

Yield Expectation: 70–85% isolated yield.

Mechanistic Insight & Pharmaceutical Applications[1][5]

While CAS 100848-70-2 is an intermediate, its value lies in its transformation into bioactive drugs. Below is a visualization of the Divergent Synthesis Pathways originating from this core scaffold.

Pathway Visualization: From Scaffold to Drug Candidate

G Core 2-Methoxy-4-methylpyridine (CAS 100848-70-2) Bromination Bromination (NBS) (Electrophilic Subst.) Core->Bromination Nitration Nitration & Reduction Core->Nitration Lithiation Lithiation & Carboxylation Core->Lithiation Inter1 5-Bromo-2-methoxy-4-methylpyridine Bromination->Inter1 Drug1 p38 MAPK Inhibitors (Anti-inflammatory) Inter1->Drug1 Suzuki Coupling Inter2 5-Amino-2-methoxy-4-methylpyridine Nitration->Inter2 Drug2 Nevirapine Analogs (HIV-1 RT Inhibitors) Inter2->Drug2 Cyclization Inter3 3-(2-methoxypyrid-4-yl)propanoic acid Lithiation->Inter3 Drug3 Melanocortin 4 Antagonists (Metabolic Disorders) Inter3->Drug3 Amide Coupling

Figure 1: Divergent synthetic utility of CAS 100848-70-2 in pharmaceutical manufacturing.

Pharmacological Context
  • p38 MAPK Inhibition: The brominated derivative (Inter1) is frequently used to synthesize bi-aryl systems found in kinase inhibitors (e.g., Pirfenidone analogs).[1] The 2-methoxy group often occupies a hydrophobic pocket in the enzyme, displacing water molecules to increase binding affinity.

  • HIV-1 Reverse Transcriptase: The amino-derivative (Inter2) is a precursor for dipyridodiazepinones. These compounds act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) by binding to an allosteric pocket, locking the enzyme in an inactive conformation.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Flammable Liquid H226Flammable liquid and vapor.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Critical Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[1]

  • Storage: Store in a cool, well-ventilated place (2–8 °C recommended for long-term stability). Keep away from oxidizers and strong acids.[1]

  • Spill Response: Absorb with inert material (e.g., vermiculite, sand).[1] Do not flush into surface water or sanitary sewer system.[1]

References

  • ChemicalBook. (2024).[1] 2-Methoxy-4-methylpyridine Chemical Properties and Synthesis. Retrieved from [1]

  • Hargrave, K. D., et al. (1997).[1][2] United States Patent 5,620,974: Synthesis of Compounds of Formula I (HIV-1 Inhibitors). Retrieved from

  • BenchChem. (2025).[1] Applications of Pyridine Derivatives in Medicinal Chemistry. Retrieved from [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxy-4-methylpyridine. Retrieved from

  • European Patent Office. (1989).[1] EP0163506B1: Process for the preparation of a pyridyl-propanoic acid. Retrieved from [1]

Sources

Exploratory

Technical Guide: Biological Activity and Medicinal Chemistry of Substituted Methoxypyridines

The following technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and therapeutic applications of substituted methoxypyridines. Executive Summary: The Methoxypyridine Privilege...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and therapeutic applications of substituted methoxypyridines.

Executive Summary: The Methoxypyridine Privilege

In the landscape of heterocyclic medicinal chemistry, the methoxypyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the unsubstituted pyridine, the introduction of a methoxy group (–OCH₃) fundamentally alters the physicochemical profile of the ring. It modulates basicity (pKₐ), enhances metabolic stability against oxidative clearance, and acts as a critical hydrogen-bond acceptor in kinase hinge regions and receptor active sites.

This guide dissects the structure-activity relationships (SAR) of 2-, 3-, and 4-methoxypyridines, detailing their roles in oncology (kinase inhibition), neurology (nAChR modulation), and gastroenterology (proton pump inhibition).

Structural & Electronic Determinants

The biological efficacy of methoxypyridines is governed by the "push-pull" electronic relationship between the pyridine nitrogen and the methoxy substituent.

The "Magic Methyl" Effect and Basicity

The position of the methoxy group dictates the electronic environment:

  • 2-Methoxypyridine: The methoxy group at the

    
    -position exerts a strong inductive electron-withdrawing effect (
    
    
    
    ) on the nitrogen, reducing basicity compared to pyridine. However, it also serves as a steric block, preventing metabolic N-oxidation.
  • 3-Methoxypyridine: Located at the

    
    -position, the methoxy group is less electronically coupled to the nitrogen lone pair, often preserving basicity suitable for salt formation and solubility.
    
  • 4-Methoxypyridine: At the

    
    -position, the methoxy group acts as a strong resonance donor (
    
    
    
    ), significantly increasing the electron density on the ring nitrogen. This makes 4-methoxypyridines highly nucleophilic, a feature exploited in proton pump inhibitors (PPIs) like Omeprazole , where acid-catalyzed activation is required [1].
Metabolic Stability

Replacing a phenyl ring with a pyridine moiety ("scaffold hopping") typically improves metabolic stability by reducing lipophilicity (


). The addition of a methoxy group further refines this by blocking specific CYP450 oxidation sites. For instance, in the development of PI3K/mTOR inhibitors, the 2-methoxypyridine motif has been shown to improve metabolic half-life compared to unsubstituted analogs [2].

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition (PI3K/mTOR)

The 2-methoxypyridine scaffold is a recurrent motif in the design of dual PI3K/mTOR inhibitors. The nitrogen atom of the pyridine often functions as a hydrogen bond acceptor for the hinge region amino acids (e.g., Val851 in PI3K


).
  • Mechanism: The methoxy group orients the molecule within the ATP-binding pocket, often filling a small hydrophobic sub-pocket.

  • Key Example: Sulfonamide methoxypyridine derivatives have demonstrated IC₅₀ values as low as 0.22 nM against PI3K

    
    .[1] The 2-methoxy group is critical; removing it or replacing it with a bulkier group often diminishes potency due to steric clashes [2].
    
Neurology: nAChR Agonists & Gamma-Secretase
  • Nicotinic Acetylcholine Receptors (nAChR): 3-Methoxypyridine derivatives, such as analogs of A-84543 , act as potent agonists for neuronal nAChRs.[2] The ether oxygen mimics the H-bond acceptor capability of the carbonyl oxygen in acetylcholine [3].

  • Alzheimer’s Disease: In the development of Gamma-Secretase Modulators (GSMs), 3-methoxypyridine was identified as a superior "B-ring" replacement for fluorophenyl groups. This substitution improved blood-brain barrier (BBB) permeability and solubility while maintaining potency (IC₅₀ = 60 nM) [4].

Gastroenterology: Proton Pump Inhibitors (PPIs)
  • Omeprazole: This blockbuster drug relies on a 4-methoxy-3,5-dimethylpyridine moiety.

  • Mechanism: The high electron density provided by the 4-methoxy group facilitates the protonation of the pyridine nitrogen in the acidic environment of the parietal cell. This triggers a rearrangement to the active sulfenamide species, which then covalently binds to the H+/K+-ATPase [5].

Visualization: SAR Decision Logic

The following diagram illustrates the strategic selection of methoxypyridine substitution patterns based on the target therapeutic area.

SAR_Logic Start Target Selection Oncology Oncology (Kinase Inhibitor) Start->Oncology Neuro Neurology (CNS/BBB) Start->Neuro GI Gastroenterology (Pro-drug) Start->GI Pos2 2-Methoxypyridine (Hinge Binder) Oncology->Pos2 Req: Hinge Interaction Pos3 3-Methoxypyridine (nAChR Mimic) Neuro->Pos3 Req: Lipophilicity/pKa Pos4 4-Methoxypyridine (Nucleophilic Activation) GI->Pos4 Req: N-Nucleophilicity Res1 High Metabolic Stability H-Bond Acceptor Pos2->Res1 Res2 High BBB Permeability Solubility Pos3->Res2 Res3 Acid-Catalyzed Rearrangement Pos4->Res3

Figure 1: Strategic selection of methoxypyridine substitution patterns based on therapeutic targets and required physicochemical properties.

Experimental Protocol: Synthesis & Evaluation

Self-Validating Workflow for 2-Methoxypyridine Kinase Inhibitors

Synthesis: Suzuki-Miyaura Coupling

This protocol describes the installation of the 2-methoxypyridine moiety onto an aryl halide core, a standard step in synthesizing kinase inhibitors [2, 6].

Reagents:

  • Reactant A: Aryl bromide (Core scaffold).

  • Reactant B: (2-methoxypyridin-3-yl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with Reactant A (1.0 eq), Reactant B (1.2 eq), and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent mixture. Add Catalyst under positive Argon flow.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]+).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-methoxypyridine product typically elutes later than the starting aryl bromide due to increased polarity.

Biological Assay: ADP-Glo™ Kinase Assay

To validate the biological activity of the synthesized methoxypyridine derivative against PI3K/mTOR.

  • Preparation: Dilute compound in DMSO (serial dilution, 10 mM start).

  • Incubation: Mix 2 µL compound + 4 µL Kinase Enzyme (PI3K

    
    ) + 4 µL Substrate/ATP mixture in a 384-well white plate.
    
  • Reaction: Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo™ Reagent (10 µL) to terminate reaction and deplete remaining ATP (40 min incubation).

  • Signal: Add Kinase Detection Reagent (20 µL) to convert ADP to ATP, generating a luciferase signal.

  • Analysis: Measure luminescence. Calculate IC₅₀ using a sigmoidal dose-response curve.

Summary of Biological Data

The following table consolidates key potency data from recent literature regarding methoxypyridine derivatives.

Compound ClassSubstitution PatternTargetPotency (IC₅₀/Kᵢ)Key Biological InsightRef
Sulfonamide 2-Methoxy-3-ylPI3K

0.22 nMH-bond with Val851; High metabolic stability.[2]
A-84543 Analogs 3-MethoxynAChR (

4

2)
~0.15 nMEther oxygen mimics acetylcholine carbonyl.[3]
Tetrahydroindazole 3-Methoxy

-Secretase
60 nM3-fold potency increase over parent; crosses BBB.[4]
Furo[2,3-c]pyridine 7-MethoxyPDE4<10 nMMethoxy position crucial for active site fit.[7]

References

  • BenchChem. The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

  • Fan, Y. et al. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Int. J. Mol. Sci. 2023.

  • Vertex AI Search. Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of A-84543.[2]

  • Rynearson, K.D. et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorg Med Chem. 2020.[3]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and SAR of 2-methoxypyridine-3-carbonitriles. Molecules 2019.[4]

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of 7-Methoxyfuro[2,3-c]pyridine Derivatives.

Sources

Foundational

Technical Guide: The Electron-Withdrawing Architecture of the Pyridine Ring

Sub-title: Mechanistic Principles, Reactivity Profiles, and Synthetic Applications in Drug Discovery Executive Summary The pyridine ring represents a cornerstone pharmacophore in modern medicinal chemistry, distinguished...

Author: BenchChem Technical Support Team. Date: March 2026

Sub-title: Mechanistic Principles, Reactivity Profiles, and Synthetic Applications in Drug Discovery

Executive Summary

The pyridine ring represents a cornerstone pharmacophore in modern medicinal chemistry, distinguished from its carbocyclic analogue, benzene, by the profound electronic influence of the nitrogen atom.[1] This guide dissects the electron-withdrawing effects of the pyridine nitrogen—specifically the interplay between inductive (


) and mesomeric (

) effects. We analyze how these forces dictate reactivity (deactivating Electrophilic Aromatic Substitution while enabling Nucleophilic Aromatic Substitution) and modulate physicochemical properties (LogP, pKa) critical for drug-likeness.[2]

Electronic Architecture & Mechanistic Underpinnings[3]

The reactivity of pyridine is governed by the nitrogen atom's electronegativity and its hybridization state. Unlike the uniform electron distribution in benzene, pyridine is a permanent dipole.

Orbital Hybridization and the Lone Pair

The nitrogen atom in pyridine is


 hybridized.[3][4]
  • The

    
    -System:  One 
    
    
    
    -electron from nitrogen contributes to the aromatic sextet (4n+2), maintaining aromaticity.[3][4]
  • The Lone Pair: The unshared electron pair resides in an

    
     orbital orthogonal to the 
    
    
    
    -system.[5] This orbital has 33%
    
    
    -character (compared to 25% in
    
    
    amines), holding the electrons closer to the nucleus.[3] This results in a lower pKa (5.[2]23) compared to aliphatic amines (~10-11) [1].[4]
The Dual Withdrawal Mechanism

The electron deficiency of the pyridine ring arises from two distinct vectors:

  • Inductive Effect (

    
    ):  Nitrogen (
    
    
    
    ) is more electronegative than Carbon (
    
    
    ).[2] Through the
    
    
    -bond framework, nitrogen pulls electron density away from the ring carbons.[3]
  • Mesomeric Effect (

    
    ):  Through the 
    
    
    
    -system, the electronegative nitrogen creates resonance contributors that place formal positive charges specifically at the C2, C4, and C6 positions.
Visualization of Electronic Distribution

The following diagram illustrates the resonance contributors that deplete electron density at the ortho and para positions, leaving the meta (C3/C5) position relatively less deactivated.

PyridineResonance N1 Neutral Pyridine (Ground State) N2 Resonance Form A (+ charge at C2) N1->N2 Pi-electron shift N3 Resonance Form B (+ charge at C4) N2->N3 Delocalization Result Consequence: Nucleophilic Attack Favored at C2/C4 Electrophilic Attack Disfavored N2->Result N4 Resonance Form C (+ charge at C6) N3->N4 Delocalization N3->Result N4->Result

Figure 1: Resonance contributors showing the development of positive charge at ortho (C2/C6) and para (C4) positions.[2]

Reactivity Profiles: The "Deactivated" vs. "Activated" Paradox

The term "deactivated" is relative to the reaction type.[5] The nitrogen atom acts as a gatekeeper, inverting the reactivity trends seen in benzene.

FeatureBenzenePyridineMechanistic Driver
Electrophilic Aromatic Substitution (SEAr) FacileVery DifficultN-atom destabilizes the carbocation intermediate (sigma complex), especially at C2/C4.[2]
Preferred SEAr Position Ortho/ParaMeta (C3) Attack at C3 avoids placing + charge on the electronegative N.
Nucleophilic Aromatic Substitution (SNAr) Rare (requires EWG)Facile N-atom stabilizes the anionic Meisenheimer complex.[2]
Preferred SNAr Position N/AOrtho (C2) / Para (C4) Negative charge is delocalized onto Nitrogen (most stable resonance form).[1][2]
Nucleophilic Aromatic Substitution (SNAr)

This is the primary synthetic utility of halopyridines. The reaction proceeds via an addition-elimination mechanism.[1][2][6] The rate-determining step is usually the formation of the Meisenheimer complex.[1] The nitrogen atom acts as an "electron sink," stabilizing the negative charge analogously to a nitro group in benzene [2].

SNAr_Mechanism Substrate 2-Chloropyridine Complex Meisenheimer Complex (Negative charge on N) Substrate->Complex Addition (RDS) Nu Nucleophile (Nu-) Nu->Complex Product 2-Substituted Pyridine Complex->Product Elimination LG Cl- Leaving Group Complex->LG

Figure 2: The SNAr pathway.[2] The stability of the Meisenheimer complex determines the reaction rate.[1]

Experimental Protocols

Protocol A: C2-Selective Nucleophilic Substitution (SNAr)

Application: Synthesis of 2-amino or 2-alkoxy pyridines from 2-chloropyridine.[2] Rationale: 2-Chloropyridine is activated for SNAr.[2] We use a polar aprotic solvent to enhance the nucleophilicity of the attacking species.

Reagents:

  • 2-Chloropyridine (1.0 equiv)[2]

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for solubility)
  • Solvent: DMF or DMSO (High dielectric constant stabilizes the transition state)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 2-chloropyridine (10 mmol) in anhydrous DMF (10 mL, 1.0 M concentration).

  • Addition: Add

    
     (20 mmol) followed by the amine (12 mmol).
    
  • Reaction: Heat the mixture to 80–100 °C . Note: Unactivated pyridines require heat; if an additional EWG (e.g., -CN, -NO2) is present at C3/C5, room temperature may suffice.

  • Monitoring: Monitor via TLC or LC-MS. The disappearance of the chloride starting material indicates completion (typically 4–12 hours).

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with EtOAc (

    
     mL).[2] Wash combined organics with brine (
    
    
    
    ) to remove DMF.[2] Dry over
    
    
    and concentrate.
Protocol B: C-H Functionalization via Minisci Reaction

Application: Direct alkylation of the pyridine ring using radical chemistry. Rationale: Protonated pyridine is highly electron-deficient, making it an ideal trap for nucleophilic alkyl radicals generated from carboxylic acids [3].[2]

Reagents:

  • Pyridine (1.0 equiv)[2]

  • Carboxylic Acid (e.g., Pivalic acid) (2.0 equiv) - Source of alkyl radical[2]

  • Catalyst:

    
     (0.2 equiv)[2]
    
  • Oxidant:

    
     (Ammonium Persulfate) (2.0 equiv)[2]
    
  • Solvent: 10% aqueous

    
     or TFA/Water mixture.
    

Step-by-Step Methodology:

  • Preparation: In a flask, dissolve pyridine (5 mmol) in 10% aqueous

    
     (15 mL). Add the carboxylic acid (10 mmol) and 
    
    
    
    (1 mmol).
  • Radical Initiation: Heat the solution to 70 °C .

  • Oxidant Addition: Add a solution of

    
     (10 mmol) in water dropwise over 20 minutes. Critical: Slow addition controls the radical concentration and prevents radical-radical recombination.
    
  • Mechanism Check: The persulfate oxidizes Ag(I) to Ag(II).[2][7] Ag(II) decarboxylates the acid to form an alkyl radical (

    
    ). The radical attacks the protonated pyridine (most deficient at C2/C4).
    
  • Workup: Basify the reaction mixture to pH > 9 using NaOH (aq) to deprotonate the product. Extract with DCM.

  • Purification: Minisci reactions often yield mixtures of C2/C4 isomers.[2] Separation via column chromatography is usually required.[2]

Medicinal Chemistry Implications: The Bioisostere Strategy

Replacing a benzene ring with pyridine is a classic bioisosteric replacement in drug design.[8] The electron-withdrawing nitrogen alters the physicochemical profile significantly.[3]

Solubility and LogP

The pyridine nitrogen possesses a lone pair capable of accepting hydrogen bonds from water.[3]

  • Benzene: LogP ~ 2.13 (Lipophilic)[2]

  • Pyridine: LogP ~ 0.65 (Significantly more hydrophilic)[2]

  • Impact: Substitution improves aqueous solubility, a critical parameter for oral bioavailability.[2]

Metabolic Stability

The electron-deficient ring is generally resistant to oxidative metabolism by Cytochrome P450 (which prefers electron-rich rings for epoxidation).[2] However, the nitrogen atom itself is a "metabolic handle."

  • N-Oxidation: The lone pair can be oxidized to the N-oxide (

    
    ).[2] This can be a clearance pathway or a toxicophore.
    
  • Strategy: Blocking the

    
    -positions (C2/C6) with small alkyl groups (e.g., -F, -CH3) can sterically hinder N-oxidation and nucleophilic metabolic attack [4].[2]
    
Hydrogen Bonding

Unlike benzene, pyridine acts as a Hydrogen Bond Acceptor (HBA).[2] This allows for specific binding interactions with protein residues (e.g., Serine OH, Backbone NH) in the target binding pocket, potentially improving potency (


).

References

  • Structural and Physical Properties of Pyridine. PubChem. National Library of Medicine. Available at: [Link][2]

  • Nucleophilic Aromatic Substitution of Heterocycles. Chemistry LibreTexts. Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. 2021. Available at: [Link][2][9]

  • The Role of Pyridine in Medicinal Chemistry. IntechOpen. 2018. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Methoxy-4-methylpyridine in Pharmaceutical Scaffold Design

Executive Summary 2-Methoxy-4-methylpyridine is a bifunctional heterocyclic building block that serves as a critical linchpin in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). Its utility stems from t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-methylpyridine is a bifunctional heterocyclic building block that serves as a critical linchpin in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). Its utility stems from the orthogonal reactivity of its substituents: the 2-methoxy group acts as a masked carbonyl (pyridone) and a Directed Metalation Group (DMG), while the 4-methyl group offers a "benzylic-like" handle for lateral functionalization or oxidation.[1][2]

This guide outlines advanced protocols for leveraging this scaffold in drug discovery, specifically for kinase inhibitors , neurological agents , and proton pump inhibitor (PPI) analogs.[2] We focus on overcoming common regioselectivity challenges during functionalization.

Chemical Profile & Structural Advantages[1][2][4][5][6][7]

The 2-methoxy-4-methylpyridine scaffold offers distinct electronic advantages over simple pyridines:

FeatureElectronic EffectSynthetic Utility
2-Methoxy Group Strong Electron Donor (+M)Deactivates ring towards nucleophilic attack; Directs ortho-lithiation to C-3; Precursor to 2-pyridones via hydrolysis.
4-Methyl Group Weak Electron Donor (+I)Acidic protons (

) allow lateral lithiation; Oxidizable to carboxylic acid (isonicotinic acid derivatives).[1][2]
Pyridine Nitrogen Electron Withdrawing (-I, -M)Facilitates nucleophilic substitution at C-2 if methoxy is displaced; Activates C-4 methyl acidity.[1][2]
Structural Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core structure.

G Core 2-Methoxy-4-methylpyridine (Starting Material) Oxidation Pathway A: Oxidation (KMnO4 / SeO2) Core->Oxidation [O] Lithiation Pathway B: Directed Lithiation (LDA / n-BuLi) Core->Lithiation Base Hydrolysis Pathway C: Acidic Hydrolysis (HCl / HBr) Core->Hydrolysis H+ Acid 2-Methoxyisonicotinic Acid (Linker Synthesis) Oxidation->Acid Strong Ox Aldehyde 2-Methoxyisonicotinaldehyde (Reductive Amination) Oxidation->Aldehyde Mild Ox C3_Sub 3-Substituted Derivative (Ring Functionalization) Lithiation->C3_Sub Kinetic Control (-78°C) Lateral_Sub 4-(Substituted-methyl)pyridine (Chain Extension) Lithiation->Lateral_Sub Thermodynamic/Lateral Pyridone 4-Methyl-2-pyridone (Scaffold Hopping) Hydrolysis->Pyridone Demethylation

Figure 1: Divergent synthetic pathways for 2-Methoxy-4-methylpyridine, highlighting the versatility of the methyl and methoxy handles.[1][2]

Critical Application 1: Synthesis of 2-Methoxyisonicotinic Acid

Context: The conversion of the 4-methyl group to a carboxylic acid yields 2-Methoxyisonicotinic acid (CAS 105596-63-2) .[1][2] This intermediate is widely used to couple with amines in the synthesis of amide-based kinase inhibitors (e.g., targeting VEGFR or EGFR).[2]

Mechanism

The pyridine nitrogen activates the 4-methyl group, making it susceptible to radical oxidation. Potassium permanganate (


) is the standard oxidant, but careful pH control is required to prevent hydrolysis of the methoxy group.[2]
Detailed Protocol: Aqueous Permanganate Oxidation

Scale: 100 mmol Safety: Exothermic reaction.[2] Manganese dioxide (


) byproduct is a heavy sludge.[2]
  • Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-Methoxy-4-methylpyridine (12.3 g, 100 mmol) in water (250 mL).

  • Oxidant Addition: Heat the solution to 60°C. Add

    
      (39.5 g, 250 mmol, 2.5 eq) portion-wise over 1 hour. Note: Adding all at once can cause a violent exotherm.[2]
    
  • Reflux: Raise temperature to 95-100°C and stir for 4 hours. The purple color should fade to a brown precipitate (

    
    ).[2]
    
  • Filtration: Cool to 80°C and filter hot through a Celite pad to remove

    
    . Wash the pad with hot water (2 x 50 mL).
    
  • Isolation: Cool the clear aqueous filtrate to 0°C in an ice bath.

  • Acidification: Slowly adjust pH to 3.5–4.0 using 2N HCl. Critical Step: Do not drop below pH 2, or the methoxy group may hydrolyze to the pyridone.

  • Precipitation: The product, 2-Methoxyisonicotinic acid , will precipitate as a white solid.[2] Stir for 30 minutes.

  • Collection: Filter, wash with cold water, and dry under vacuum at 50°C.[2]

    • Expected Yield: 65–75%[1]

    • Purity: >98% (HPLC)

Critical Application 2: Regioselective Lithiation

Context: Functionalizing the ring carbon (C-3) versus the lateral methyl group (C-4 methyl) allows for the construction of entirely different pharmacophores.[1][2]

  • Kinetic Product (C-3): The 2-methoxy group coordinates Lithium, directing deprotonation to the ortho position (C-3).[1][2]

  • Thermodynamic Product (Lateral): The 4-methyl protons are acidic, but lateral lithiation often requires equilibration or specific superbasic conditions.[2]

Protocol: C-3 Directed Ortho-Lithiation (DoM)

This protocol installs electrophiles (e.g., iodine, formyl) at the C-3 position, creating highly substituted cores found in neurological drugs.[1][2]

Reagents: Lithium Diisopropylamide (LDA), THF (anhydrous).[2]

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add anhydrous THF (50 mL) and diisopropylamine (1.2 eq). Cool to -78°C.[1][2][3][4][5]

  • Base Generation: Add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Substrate Addition: Add 2-Methoxy-4-methylpyridine (1.0 eq) dissolved in THF dropwise over 15 min.

    • Mechanism:[1][3][6] The Li coordinates to the methoxy oxygen and the ring nitrogen, locking the base near C-3.

  • Lithiation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.[2]

  • Electrophile Trapping: Add the electrophile (e.g., Methyl Iodide, DMF, or Iodine) (1.5 eq) dissolved in THF.[2]

  • Quench: Allow to warm to room temperature and quench with saturated

    
    .
    
  • Outcome: >90% regioselectivity for C-3 substitution.

Expert Insight: If lateral functionalization (at the methyl group) is desired, use LDA at -20°C or n-BuLi/t-BuOK (Schlosser's Base) , which favors the benzylic-type anion.[1][2]

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, specific impurities can affect downstream steps (especially transition metal couplings).[2]

ImpurityOriginImpact on Pharma Synthesis
2-Methoxy-4-methylpyridine N-oxide Oxidation byproductCan deactivate Pd-catalysts in Suzuki couplings.
4-Methyl-2-pyridone Hydrolysis of methoxy groupReduces yield; difficult to separate due to high polarity.
2-Chloro-4-methylpyridine Residual starting materialCompetes in lithiation or coupling reactions.[1][2]

Analytical Standard:

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[2]

  • NMR: The methoxy singlet (

    
     3.9 ppm) and methyl singlet (
    
    
    
    2.3 ppm) are diagnostic.[2]

References

  • Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[2] (Authoritative source on Directed Ortho Metalation and superbase chemistry).

  • Bouillon, A., et al. (2002).[2] "Synthesis of novel halopyridines via directed ortho-lithiation." Tetrahedron, 58(14), 2885-2890.[2] Link

  • Pfizer Inc. (2018).[2] "Process for the preparation of kinase inhibitors." US Patent 9,873,692.[2] (Describes the use of methoxy-pyridine intermediates in API synthesis). Link

  • Sigma-Aldrich. (2025).[1][2] "2-Methoxy-4-methylpyridine Product Specification." Link

  • Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on regioselectivity in lithiation).

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling 2-Methoxy-4-methylpyridine.

Sources

Application

Application Note: Advanced HPLC Purity Analysis of Substituted Pyridines

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography Method Development Introduction & Mechanistic Context Substituted pyridines (e.g., aminop...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography Method Development

Introduction & Mechanistic Context

Substituted pyridines (e.g., aminopyridines, bromopyridines, and pyridinecarboxylic acids) are fundamental heterocyclic building blocks ubiquitous in pharmaceuticals, agrochemicals, and specialty materials. However, their unique physicochemical properties pose significant challenges for High-Performance Liquid Chromatography (HPLC) purity analysis.

As an analytical scientist, developing a robust method requires understanding the causality behind these challenges:

  • Hydrophilicity & Poor Retention: Many pyridine derivatives are highly polar, leading to insufficient retention and early elution near the void volume on traditional .

  • Silanol Interactions & Peak Tailing: The basic nitrogen atom in the pyridine ring (pKa ~5.2–6.0) readily interacts with residual, unreacted silanol groups on silica-based stationary phases. This secondary cation-exchange interaction is the primary cause of peak broadening and severe tailing,[1].

  • Isomeric Resolution: Positional isomers (e.g., 2-, 3-, and 4-aminopyridines) exhibit nearly identical hydrophobicities, making baseline separation exceptionally difficult using standard hydrophobic retention mechanisms,[2].

To circumvent these issues, we must employ strategic method development, utilizing specialized stationary phases and precisely buffered mobile phases to control the ionization state of both the analyte and the column matrix.

Method Development Strategy & Causality

The selection of chromatographic conditions must be driven by the specific functional groups attached to the pyridine ring.

Stationary Phase Selection
  • Reversed-Phase (RP) C18/Phenyl: For halogenated or alkylated pyridines (e.g., 3-Bromopyridin-4-yl methanol), heavily end-capped C18 or C6-Phenyl columns provide adequate retention and π-π interactions[3],[4].

  • Mixed-Mode Chromatography: For highly polar or zwitterionic pyridines, mixed-mode columns (e.g., Primesep 100 or Amaze SC) combine reversed-phase and cation-exchange mechanisms. This allows for strong retention without the need for non-volatile ion-pairing reagents[5],[6],[7].

  • Hydrogen-Bonding Chromatography: For aminopyridine isomers, columns like SHARC 1 separate analytes based entirely on hydrogen-bonding interactions, offering a powerful alternative selectivity to RP-HPLC[2].

Mobile Phase & pH Optimization

To mitigate silanol interactions on traditional silica columns, the mobile phase pH must be strictly controlled.

  • Acidic Suppression: Using acidic modifiers like 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) lowers the pH to ~2.5. This fully protonates the pyridine nitrogen (ensuring a single ionization state) while simultaneously neutralizing residual silanols (pKa ~3.5–4.5), thereby eliminating secondary interactions and sharpening peaks[3],[4].

  • MS Compatibility: If LC-MS detection is required, TFA should be avoided due to severe ion suppression; volatile buffers like Formic Acid or ammonium acetate are mandatory,[8].

HPLC_Method_Dev Start Analyze Pyridine Derivative (pKa, LogP, Isomers) Decision Highly Hydrophilic or Isomeric Mixture? Start->Decision MixedMode Mixed-Mode / H-Bonding (e.g., Primesep, SHARC) Decision->MixedMode  Yes RevPhase Reversed-Phase (RP-HPLC) (e.g., End-capped C18 / Phenyl) Decision->RevPhase  No MS_Check MS Detection Required? MixedMode->MS_Check Silanol Silanol Suppression Needed Add Acidic Modifier (pH < 3.0) RevPhase->Silanol Silanol->MS_Check Volatile Use Volatile Buffer (Formic Acid / Amm. Acetate) MS_Check->Volatile  Yes NonVolatile Use Non-Volatile Buffer (Sulfuric / Phosphoric Acid) MS_Check->NonVolatile  No Validation System Suitability Testing (Tailing < 1.5, Res > 2.0) Volatile->Validation NonVolatile->Validation

Logical workflow for HPLC method development targeting substituted pyridines.

Experimental Protocols

Protocol A: RP-HPLC Purity Analysis of Halogenated Pyridines

Optimized for intermediate compounds like 3[3].

1. Reagent & Standard Preparation:

  • Diluent: 95:5 Water:Acetonitrile.

  • Sample: Accurately weigh the substituted pyridine and dissolve it in the diluent to achieve a working concentration of ~0.5 mg/mL.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter prior to injection to protect the column frits from particulate matter[3].

2. Chromatographic Conditions:

  • Column: Heavily end-capped C18 (250 mm x 4.6 mm, 5 µm) or Gemini C6-Phenyl (250 mm x 4.6 mm, 5 µm)[3],[4].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water[3].

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak efficiency)[3].

  • Detection: Photodiode Array (PDA) at 254 nm and 265 nm[3],[9].

  • Injection Volume: 10 µL[3].

3. Gradient Execution: Initiate the gradient program outlined in Table 1. Ensure a minimum of 10 column volumes of equilibration time between runs to restore the initial highly aqueous conditions.

Protocol B: Mixed-Mode Separation of Highly Polar Pyridines

Optimized for unsubstituted pyridine and highly polar 7 using cation-exchange/RP mechanisms[7].

1. System Setup:

  • Column: Primesep 100 (150 mm x 4.6 mm, 5 µm)[7].

  • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water with 0.05% Sulfuric Acid (Note: Substitute with Formic Acid if MS detection is required)[10],[7].

  • Flow Rate: 1.0 mL/min[7].

  • Detection: UV at 250 nm or 270 nm[2],[7].

2. Execution & Suitability:

  • Equilibrate the column for at least 20 column volumes until the baseline is stable.

  • Inject 5 µL of a 0.1 mg/mL standard mix.

  • Self-Validating Step: Ensure the tailing factor (Tf) for the pyridine peak is ≤ 1.5. If Tf > 1.5, verify the acid concentration in the mobile phase, as insufficient ionic strength will fail to mask active sites,[10].

Quantitative Data & Chromatographic Summaries

Table 1: Optimized RP-HPLC Gradient Program for Halogenated Pyridines [3]

Time (minutes)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Elution Phase
0.0955Initial Hold / Polar Elution
5.0955Isocratic Hold
20.0595Linear Gradient (Main Elution)
25.0595Column Wash
26.0955Return to Initial
30.0955Re-equilibration

Table 2: Comparative Retention Strategies for Pyridine Derivatives

Analyte ClassRecommended ColumnMobile Phase StrategyPrimary Challenge Addressed
Halogenated Pyridines End-capped C18 / PhenylGradient (Water/ACN) + 0.1% FAHydrophobic retention, peak tailing[3],[4]
Aminopyridine Isomers SHARC 1 (H-Bonding)Isocratic (ACN/MeOH) + Formic AcidIsomeric resolution without ion-pairing[2]
Unsubstituted Pyridine Primesep 100 (Mixed-Mode)Isocratic (70% ACN) + 0.05% H₂SO₄Extreme hydrophilicity, early elution[5],[7]

System Suitability & Validation Criteria

To ensure the protocol acts as a self-validating system, the following criteria must be met before sample analysis can proceed:

  • Resolution (Rs): Must be > 2.0 between the main pyridine peak and its closest eluting isomer or degradation product to ensure accurate integration[3].

  • Tailing Factor (Tf): Must be < 1.5. A higher value indicates unwanted silanol interactions, insufficient buffer capacity, or column frit degradation,[1].

  • Relative Standard Deviation (RSD): Must be < 2.0% for peak area over five replicate injections of the standard to confirm autosampler precision and method stability[3].

References

1. 2.2[2] 3. 5[5] 4.6[6] 5.3[3] 6.1[1] 7.10[10] 8.4[4] 9.9[9] 10.7[7] 11.8[8]

Sources

Method

Advanced Synthesis Protocol: 2-Vinylpyridine from 2-Picoline and Formaldehyde

[1][2][3][4] Abstract This Application Note details the synthesis of 2-vinylpyridine (2-VP) via the condensation of 2-picoline (2-methylpyridine) with formaldehyde.[1][2][3][4][5] The protocol focuses on a two-stage liqu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Abstract

This Application Note details the synthesis of 2-vinylpyridine (2-VP) via the condensation of 2-picoline (2-methylpyridine) with formaldehyde.[1][2][3][4][5] The protocol focuses on a two-stage liquid-phase synthesis: (1) high-pressure hydroxyalkylation to form 2-(2-hydroxyethyl)pyridine, followed by (2) base-catalyzed dehydration. This guide addresses critical process parameters—specifically molar ratios, temperature control, and polymerization inhibition—to maximize yield and purity for pharmaceutical and polymer applications.

Introduction & Reaction Mechanism[3]

2-Vinylpyridine is a critical monomer used in the synthesis of tire-cord latexes and a key intermediate for pharmaceuticals such as betahistine. The synthesis exploits the acidity of the


-protons on the 2-methyl group of 2-picoline.
Chemical Pathway

The reaction proceeds via a variation of the Aldol condensation, formally known as the Ladenburg reaction in this context.

  • Hydroxyalkylation: Thermal or catalytic addition of formaldehyde to 2-picoline yields 2-(2-hydroxyethyl)pyridine (2-HEP).

  • Dehydration: Elimination of water from 2-HEP yields 2-vinylpyridine.[6]

Mechanistic Diagram

The following diagram illustrates the pathway and potential side reactions (oligomerization).

ReactionMechanism Picoline 2-Picoline (C6H7N) Intermediate 2-(2-Hydroxyethyl)pyridine (2-HEP) Picoline->Intermediate Step 1: Condensation 130-160°C, Pressure Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Step 1: Condensation 130-160°C, Pressure Product 2-Vinylpyridine (2-VP) Intermediate->Product Step 2: Dehydration NaOH, 90°C, -H2O SideProduct Di-addition Products (Oligomers) Intermediate->SideProduct Excess HCHO Overheating Product->SideProduct Polymerization (No Inhibitor)

Figure 1: Reaction pathway for the synthesis of 2-vinylpyridine.

Experimental Protocol: Liquid-Phase Synthesis

This protocol utilizes a "one-pot, two-step" approach compatible with standard high-pressure laboratory reactors (autoclaves).

Reagents & Materials
ReagentPurity/Conc.[7]Role
2-Picoline ≥99%Precursor (Substrate)
Formaldehyde 37% aq.[8] solutionReagent
Sodium Hydroxide 50% aq.[4][7] solutionDehydration Catalyst
4-tert-Butylcatechol (TBC) >99%Polymerization Inhibitor
Benzene/Toluene ACS GradeAzeotropic Solvent (Optional)
Step 1: Hydrothermal Condensation (Hydroxyalkylation)

Objective: Maximize conversion to 2-HEP while minimizing di-addition (formation of 2-bis(hydroxymethyl)methylpyridine).

Procedure:

  • Charge: Load a stainless steel autoclave with 2-picoline and Formaldehyde (37%) in a molar ratio of 1:0.3 to 1:0.5 .

    • Expert Insight: Using a large excess of 2-picoline is critical. It acts as the solvent and statistically suppresses the addition of a second formaldehyde molecule to the methyl group.

  • Seal & Heat: Purge with nitrogen to remove oxygen. Heat the reactor to 130–160°C .

  • Reaction: Maintain temperature for 1–2 hours . The internal pressure will rise to approximately 0.3–0.5 MPa (autogenous pressure).

  • Cooling: Cool the reactor to <50°C.

  • Distillation (Intermediate): Transfer the mixture to a distillation apparatus. Distill off water and unreacted 2-picoline (recycle the picoline). The residue is crude 2-(2-hydroxyethyl)pyridine.[3]

Step 2: Base-Catalyzed Dehydration

Objective: Eliminate water to form the vinyl group without polymerizing the product.

Procedure:

  • Catalyst Addition: To the crude 2-HEP residue, add 50% NaOH solution (approx. 10-20 wt% relative to the residue).

    • Note: Solid NaOH can be used, but liquid dispersion is often better controlled.

  • Inhibitor Addition: Add 4-tert-butylcatechol (TBC) (approx. 1000 ppm) immediately. Crucial Step.

  • Reactive Distillation: Heat the mixture to 90–100°C under reduced pressure (vacuum).

  • Collection: 2-Vinylpyridine and water will co-distill. The caustic environment facilitates the elimination of water, while the vacuum removes the product immediately, preventing degradation.

  • Phase Separation: Collect the distillate. Separate the organic layer (2-VP) from the aqueous layer.

Purification & Stabilization

Crude 2-vinylpyridine contains water, traces of picoline, and potential oligomers.

Fractional Distillation
  • Setup: Use a vacuum fractional distillation column (e.g., Vigreux or packed column).

  • Inhibition: Ensure the pot contains fresh TBC (1000-2000 ppm). Air bleeding (introducing a tiny stream of air) can enhance TBC effectiveness, as it is an aerobic inhibitor.

  • Conditions: Distill at 60–80°C under 10–20 mmHg .

    • Warning: Avoid pot temperatures >120°C to prevent explosive polymerization.

  • Fractions:

    • F1: Water/Picoline (Recycle).

    • F2: Pure 2-Vinylpyridine (Target).

Product Specifications
ParameterSpecificationMethod
Appearance Clear, colorless to yellow liquidVisual
Purity >98.5%GC-FID
Water Content <0.5%Karl Fischer
Inhibitor (TBC) 100–200 ppm (Storage)Colorimetric/HPLC

Process Workflow Diagram

Workflow Start Raw Materials: 2-Picoline + Formaldehyde Autoclave Step 1: Autoclave Reactor 130-160°C, 0.5 MPa (Hydroxyalkylation) Start->Autoclave Stripping Vacuum Stripping Remove Water & Excess Picoline Autoclave->Stripping Stripping->Start Recycle Picoline Dehydration Step 2: Reactive Distillation + NaOH (50%) + TBC Inhibitor 90°C, Vacuum Stripping->Dehydration Crude 2-HEP Separation Phase Separation (Organic/Aqueous) Dehydration->Separation 2-VP + Water Vapor Purification Fractional Distillation Vacuum, <80°C Separation->Purification Crude 2-VP Final Final Product: 2-Vinylpyridine (>98%) Purification->Final

Figure 2: Operational workflow for the batch synthesis of 2-vinylpyridine.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield (Step 1): Often caused by insufficient temperature or reaction time. Ensure T > 130°C.

  • Polymerization (Popcorn Polymer): If the distillation pot solidifies, TBC levels were too low or oxygen was completely excluded (TBC requires trace O2).

  • High Impurities (Di-addition): The molar ratio of Picoline:Formaldehyde was too low. Maintain at least 3:1 excess of picoline during the feed or batch charge.

Vapor Phase Alternative (Industrial Context)

For continuous large-scale production, a vapor-phase reaction over modified zeolite catalysts (e.g., Cs-ZSM-5) at 300°C is preferred [1]. This avoids the use of liquid caustic waste but requires specialized fixed-bed reactors.

Safety & Handling

  • Toxicity: 2-Vinylpyridine is toxic by inhalation and skin absorption. It is a lachrymator. Work in a fume hood.

  • Storage: Store at <20°C. Ensure inhibitor (TBC) is present. Check for polymer formation (turbidity) regularly.

  • Waste: The aqueous waste from Step 2 contains NaOH and pyridine derivatives; neutralize and dispose of as hazardous organic waste.

References

  • Shimizu, S., et al. (2007).[9] "Pyridine and Pyridine Derivatives".[2][3][5][6][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[9] Link

  • Google Patents. (2014). CN104016905A - Method for preparing 2-vinylpyridine.[2][3][6][8] Link

  • Google Patents. (2013). CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine.[2][3][6][8] Link

  • ChemicalBook. (2024).[7] 2-Vinylpyridine Properties and Production Process. Link

  • Kulkarni, S.J., et al. (2004). US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-Methoxy-4-methylpyridine synthesis reactions.

Topic: Yield Optimization & Troubleshooting for 2-Methoxy-4-methylpyridine CAS: 100848-70-2 (also known as 2-Methoxy-4-picoline) Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Route Selection We...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for 2-Methoxy-4-methylpyridine CAS: 100848-70-2 (also known as 2-Methoxy-4-picoline) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Route Selection

Welcome to the technical support center. If you are experiencing low yields (<60%) in the synthesis of 2-methoxy-4-methylpyridine, the issue almost invariably stems from one of two root causes: incomplete nucleophilic substitution (kinetic issues) or improper isolation (product volatility/solubility).

There are two primary synthetic pathways. You must identify which route you are currently using to apply the correct troubleshooting steps.

RoutePrecursorReagentsMechanismVerdict
Route A (Standard) 2-Chloro-4-methylpyridineNaOMe / MeOHSNArRecommended. High yield potential (>85%). Robust and scalable.
Route B (Alternative) 2-Hydroxy-4-methylpyridineMeI / BaseAlkylationProblematic. Suffers from N- vs. O-selectivity issues (Ambident nucleophile).

Module A: The "Golden Route" (SNAr Optimization)

The most reliable method is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-methylpyridine. The 2-position is activated for nucleophilic attack by the ring nitrogen, but the 4-methyl group is electron-donating, which slightly deactivates the ring compared to unsubstituted 2-chloropyridine.

Optimized Protocol
  • Reagents: Use Sodium Methoxide (NaOMe) (3.0 - 4.0 eq).

  • Solvent: Anhydrous Methanol (MeOH) or DMF .

  • Temperature: Reflux (65°C for MeOH) or 80-100°C (for DMF).

  • Time: 12–24 hours.

Troubleshooting Guide (Q&A)

Q: My reaction stalls at 60% conversion. Adding more NaOMe doesn't help. Why? A: You are likely facing methoxide quenching due to moisture.

  • The Science: Methoxide is a strong base. If your solvent is "wet" (contains water), NaOMe reacts with water to form NaOH and MeOH. Hydroxide (OH⁻) is a poorer nucleophile for this specific substrate and can lead to the hydrolysis side-product (2-hydroxy-4-methylpyridine), which is unreactive to further SNAr.

  • Fix: Use freshly distilled MeOH or molecular sieve-dried DMF. Ensure the reaction is under an inert atmosphere (N₂ or Ar).[1]

Q: I see a new spot on TLC that doesn't move (low Rf). What is it? A: This is likely the N-oxide or the hydrolysis product (pyridone).

  • The Science: If you are using vigorous oxidation conditions elsewhere or if your starting material was old (2-chloro-4-methylpyridine N-oxide), the chemistry changes. If it is the pyridone (hydrolysis product), it forms due to the presence of water (see above).

  • Fix: Check the quality of your starting chloride.

Q: My crude yield is good, but I lose 40% mass after rotary evaporation. Is the product volatile? A: Yes, moderately.

  • The Science: 2-Methoxy-4-methylpyridine has a boiling point of approx. 152–153°C. While not highly volatile, it can co-distill with solvents if high vacuum (<10 mbar) and high bath heat (>50°C) are used for prolonged periods.

  • Fix: Stop evaporation when the solvent volume is low but not bone dry. Use a mild vacuum (20–50 mbar) rather than high vacuum.

Workflow Visualization

SNAr_Workflow Start Start: 2-Chloro-4-methylpyridine Reagent Add NaOMe (3-4 eq) Solvent: Dry MeOH Start->Reagent Reaction Reflux (12-24h) Inert Atm (N2) Reagent->Reaction Check TLC/LCMS Check Conversion > 95%? Reaction->Check Check->Reaction No (Add time/heat) Quench Quench: Water/Brine (Careful! Exothermic) Check->Quench Yes Extract Extract: DCM or Et2O (pH > 10) Quench->Extract Dry Dry (Na2SO4) & Mild Concentration Extract->Dry

Caption: Figure 1. Optimized SNAr workflow. Critical control points are the inert atmosphere and mild concentration steps.

Module B: The "Tautomer Trap" (Pyridone Methylation)

If you must start from 2-hydroxy-4-methylpyridine (also known as 4-methyl-2-pyridone), you face the "Ambident Nucleophile" problem. The pyridone can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[2]

The Selectivity Rule
  • N-Alkylation (Thermodynamic/Soft): Favored by polar aprotic solvents and simple bases (NaH, K2CO3). This gives the wrong product (1,4-dimethyl-2-pyridone).

  • O-Alkylation (Kinetic/Hard): Favored by Silver salts (Ag2CO3) or hard electrophiles (Meerwein salts).

Troubleshooting Guide (Q&A)

Q: I used K2CO3 and MeI in Acetone, but I got the N-methyl product. Why? A: You followed standard alkylation conditions, which favor the thermodynamically stable amide-like structure (N-methyl pyridone).

  • The Fix: You must switch to Silver Carbonate (Ag2CO3) in Benzene or Toluene (non-polar solvent). The silver ion coordinates to the nitrogen, blocking it and forcing the methyl iodide to attack the oxygen.

Q: Can I use Mitsunobu conditions? A: Yes, but it is expensive for this scale.

  • The Science: Reacting the pyridone with MeOH, DEAD/DIAD, and PPh3 generally favors O-alkylation, but separation of triphenylphosphine oxide (TPPO) can be difficult and reduces isolated yield.

Regioselectivity Pathway[3]

Regioselectivity Substrate Substrate: 2-Hydroxy-4-methylpyridine (Tautomerizes) Decision Select Reagent System Substrate->Decision PathA System A: NaH or K2CO3 + MeI Polar Solvent (DMF/Acetone) Decision->PathA Standard Base PathB System B: Ag2CO3 + MeI Non-polar Solvent (Toluene) Decision->PathB Silver Salts ResultA Major Product: N-Methylation (1,4-dimethyl-2-pyridone) UNWANTED PathA->ResultA ResultB Major Product: O-Methylation (2-Methoxy-4-methylpyridine) TARGET PathB->ResultB

Caption: Figure 2. Decision tree for alkylation of 2-pyridones. Silver salts are required to force O-alkylation.

Isolation & Purification Data

Even with a perfect reaction, yield is often lost during workup.

Physical Properties Table

Property Value Implication for Workup
Boiling Point 152–153°C (lit.) Avoid high-vac/high-temp rotovap.
Solubility Organic solvents, Acidic water Product extracts into aqueous layer if pH < 5.

| Basicity | Pyridine-like | CRITICAL: Keep aqueous phase pH > 10 during extraction. |

The "Disappearing Product" Phenomenon: If you wash your organic layer with 1M HCl to remove unreacted amine starting materials, you will extract your product into the water .

  • Correct Protocol: If you must do an acid wash to remove impurities, you must collect the acidic aqueous layer, basify it (pH > 10) with NaOH, and then re-extract with DCM/Ethyl Acetate.

References

  • BenchChem. (2025).[1][3] Troubleshooting low yields in 2-chloro-3-methylpyridine substitution reactions. (General SNAr optimization principles applicable to 4-methyl isomer). Link

  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylpyridine Product Data & Physical Properties.Link

  • Spivey, A. (2018). Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity.[4][5] Chemistry StackExchange. Link

  • ResearchGate. (2017). Comparison of N- versus O-alkylation of substituted 2-pyridones.Link

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-cyanopyridine.[6] (Analogous SNAr procedure). Link

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-4-methylpyridine

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research or process development setting. Case ID: PUR-2M4MP-001 Status: Active Guide Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research or process development setting.

Case ID: PUR-2M4MP-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Compound: 2-Methoxy-4-methylpyridine (CAS: 100848-70-2) Physical State: Colorless to light yellow liquid.[1] Boiling Point: 152–153 °C (atm); ~50 °C (7 mmHg). Critical Impurities:

  • 2-Chloro-4-methylpyridine: Unreacted starting material (Synthesis Precursor).[1]

  • 4-Methyl-2-pyridone: Hydrolysis byproduct (Thermodynamic sink).[1]

  • Inorganic Salts: NaOMe/NaCl residues.

The Challenge: The purification of 2-Methoxy-4-methylpyridine is complicated by the Lactim-Lactam tautomerization .[1] Under acidic conditions or high thermal stress, the desired O-methylated product (Lactim ether) can hydrolyze or rearrange to the thermodynamically stable N-methyl-2-pyridone or 4-methyl-2-pyridone (Lactam).[1]

This guide prioritizes non-destructive isolation techniques to preserve the O-alkylation.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: My distillate is cloudy or has turned yellow immediately after collection. Why?

Diagnosis: This indicates either moisture contamination (azeotrope formation) or oxidative instability .

  • Causality: Pyridine derivatives are hygroscopic. 2-Methoxy-4-methylpyridine forms a heterogeneous azeotrope with water.[1] If the crude was not dried effectively, water co-distills, causing cloudiness. The yellowing often results from trace N-oxide formation or photo-oxidation.[1]

  • Solution:

    • Dry the crude oil over granular KOH or MgSO₄ before distillation.

    • Perform the distillation under Nitrogen/Argon atmosphere.

    • Store the final product over activated 4Å molecular sieves.

Q2: I see a white solid precipitating in my oil after sitting. Is this the product crystallizing?

Diagnosis: No. The product is a liquid at room temperature.[2]

  • Causality: The solid is likely 4-methyl-2-pyridone (the hydrolysis byproduct).[1] This byproduct is a solid (MP > 130 °C) and is significantly more polar than your target compound.

  • Solution: Do not heat to redissolve. This is an opportunity for purification.

    • Protocol: Dilute the mixture with cold n-Hexane or Diethyl Ether . The target 2-methoxy compound is highly soluble, while the pyridone impurity is insoluble in non-polar solvents.[1] Filter off the white solid.

Q3: Why is my yield low after Acid-Base extraction?

Diagnosis: You likely used a pH that was too low (too acidic) during the washing step, or failed to basify sufficiently during recovery.

  • Causality: The pKa of 2-methoxy-4-methylpyridine is approximately 3.3 , which is significantly lower than pyridine (5.[1]25) due to the electron-withdrawing inductive effect of the oxygen atom.

  • Implication: If you extract with strong acid (pH < 1), you protonate the product. However, if you try to wash impurities away at pH 3-4, you may lose product to the organic layer because it is not fully protonated.[1]

  • Correction: See the pH-Swing Protocol in Module 2.

Module 2: Purification Protocols

Protocol A: Vacuum Distillation (Primary Method)

Best for: Removal of high-boiling oligomers and inorganic salts.

Parameters:

  • Vacuum: < 10 mmHg (Target 5-7 mmHg).

  • Bath Temperature: 65–75 °C.

  • Head Temperature: ~50 °C (at 7 mmHg).

Step-by-Step:

  • Basify: Ensure crude reaction mixture is basic (pH > 10) to keep the pyridine as a free base.

  • Solvent Swap: Remove low-boiling reaction solvents (Methanol/THF) via rotary evaporation. Do not overheat (>40 °C) to prevent hydrolysis.

  • Salt Filtration: Suspend the residue in dry Toluene or DCM and filter to remove inorganic salts (NaCl/NaOMe).

  • Distillation:

    • Use a short-path distillation head to minimize thermal exposure time.[1]

    • Discard the first 5% (fore-run) which contains residual solvent and lower-boiling 2-chloro impurities.[1]

    • Collect the main fraction at a steady temperature plateau.

Protocol B: The "Polarity-Exclusion" Wash (Secondary Method)

Best for: Removing the 4-methyl-2-pyridone impurity without thermal stress.[1]

Principle: The target molecule is lipophilic (LogP ~1.6), while the pyridone impurity is highly polar and forms hydrogen-bonded dimers.

  • Dissolve the crude oil in n-Hexane (10 mL per gram of crude).

  • Chill the solution to 0–4 °C for 2 hours.

  • The 4-methyl-2-pyridone will precipitate as a white/off-white solid.[1]

  • Filter through a sintered glass funnel.

  • Concentrate the filtrate to obtain the purified 2-methoxy-4-methylpyridine.[1]

Module 3: Decision Logic & Workflows

Visualization: Purification Strategy Selector

The following diagram illustrates the decision process based on the impurity profile of your crude material.

PurificationStrategy Start Crude 2-Methoxy-4-methylpyridine CheckState Visual Inspection Start->CheckState SolidPrecip Contains White Solid (Pyridone Impurity) CheckState->SolidPrecip Precipitate Observed LiquidOnly Clear/Yellow Liquid CheckState->LiquidOnly Homogeneous Action_Filter Method B: Hexane Trituration & Filtration SolidPrecip->Action_Filter Remove Solids Action_Distill Method A: Vacuum Distillation (50°C @ 7mmHg) LiquidOnly->Action_Distill Main Purification Action_Filter->LiquidOnly Filtrate CheckPurity Check Purity (GC/TLC) Action_Distill->CheckPurity CheckPurity->Action_Distill <98% (Retain Heart Cut) Final Pure Product (Store under N2) CheckPurity->Final >98%

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude visual characteristics.

Visualization: Acid-Base Separation Logic

This diagram details the specific pH-swing required to separate the product from non-basic impurities (like neutral aromatics).[1]

AcidBaseExtraction Input Crude Mixture (in DCM/EtOAc) AcidWash Extract with 1M HCl (pH ~1) Input->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Non-Basic Impurities AqLayer1 Aqueous Layer (Product Protonated) AcidWash->AqLayer1 Target Salt [Py-H]+ Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract into DCM Basify->Extract Product Recovered 2-Methoxy-4-methylpyridine Extract->Product

Figure 2: Chemical separation workflow utilizing the basicity of the pyridine nitrogen (pKa ~3.3).[1]

Module 4: Quantitative Data & Specifications[1]

Table 1: Physical Property Comparison for Separation

Property2-Methoxy-4-methylpyridine (Target)4-Methyl-2-pyridone (Impurity)2-Chloro-4-methylpyridine (Start Material)
Boiling Point 152–153 °CDecomposes / High194–195 °C
Melting Point Liquid (< 0 °C)130–135 °CLiquid
Solubility (Hexane) HighInsolubleHigh
Solubility (Water) Low/ModerateHighLow
pKa (Conj.[1] Acid) ~3.3 (Weak Base)~0.8 (Very Weak Base)~0.7 (Very Weak Base)

Key Insight: The boiling point difference between the target (153 °C) and the starting material (195 °C) is sufficient for separation by fractional distillation, provided a column with sufficient theoretical plates is used.

References

  • Boiling Point & Physical Properties

    • Source: Chemical Book & Sigma-Aldrich Safety Data.[1]

    • Data: BP 152-153 °C; CAS 100848-70-2.[1][2][3]

    • URL: (Search CAS: 100848-70-2)[1]

  • Synthesis & Side Reactions (Pyridone Formation)

    • Source: Spiteller, G. "Mass Spectrometry of Heterocyclic Compounds." Advances in Heterocyclic Chemistry.
    • Context: Discusses the fragmentation and stability of methoxypyridines vs. N-methylpyridones.
    • General Reference:

  • pKa Values and Basicity

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: Electronic effects of 2-alkoxy substituents on pyridine basicity (Inductive withdrawal vs.
    • URL:

  • Purification by Distillation

    • Source: Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals.

    • Context: General protocols for purifying liquid pyridines via vacuum distill
    • URL:

Sources

Troubleshooting

Technical Support Center: Pyridine Methylation &amp; Quaternization

Topic: Identifying and Minimizing Side Products in Pyridine Methylation Ticket ID: PYR-METH-001 Status: Resolved / Guide Published Executive Summary This guide addresses the common failure modes in the quaternization of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Side Products in Pyridine Methylation Ticket ID: PYR-METH-001 Status: Resolved / Guide Published

Executive Summary

This guide addresses the common failure modes in the quaternization of pyridine derivatives (Menschutkin reaction). While theoretically a straightforward


 reaction, practical execution often suffers from regio-isomerization (C-methylation) , pseudobase formation (ring opening) , and hygroscopic "oiling out." 

This document provides mechanistic root-cause analysis and validated protocols to ensure the isolation of high-purity


-methylpyridinium salts.

Module 1: The Reaction Landscape (Mechanism & Pathways)

To fix a failed reaction, you must first visualize the competition between the desired kinetic pathway and the thermodynamic side reactions.

Core Signaling Pathway: N- vs. C-Methylation

PyridineMethylation Pyridine Pyridine Substrate N_Product N-Methylpyridinium Salt (Kinetic Product) Pyridine->N_Product SN2 Attack Low Temp (<80°C) C_Product C-Methylated Impurity (Thermodynamic Product) Pyridine->C_Product High Temp (>150°C) or Metal Cat. MeX Methylating Agent (MeI, MeOTf, DMS) N_Product->C_Product Hofmann-Martius Rearrangement (Heat) Pseudobase Pseudobase / Ring Opening (Hydrolysis Product) N_Product->Pseudobase Basic Workup (OH-) Nucleophilic Attack at C2

Caption: Figure 1. The reaction network showing the competition between the desired Kinetic N-methylation and thermodynamic degradation pathways.

Module 2: Troubleshooting Guides (Symptom-Based)

Issue 1: "My product contains C-methylated impurities (e.g., Lutidines)."

Diagnosis: Thermodynamic Control & The Hofmann-Martius Rearrangement. Under high thermal stress, the


-methyl group can migrate to the C2 or C4 position (Hofmann-Martius rearrangement). This is irreversible.
Variable Recommendation Scientific Rationale
Temperature Keep


-methylation is kinetically favored.

-methylation has a higher activation energy barrier.
Solvent Acetonitrile or AcetonePolar aprotic solvents stabilize the transition state of the

reaction (charge separation) without requiring excessive heat.
Catalysts Avoid Transition MetalsRu, Rh, and Raney Ni can catalyze

-alkylation via temporary dearomatization mechanisms [1].

Corrective Action:

  • Stop refluxing in high-boiling solvents (e.g., Toluene, DMF) if you are seeing C-isomers.

  • Switch to Acetonitrile at reflux (

    
    ) or Acetone  at room temperature.
    
Issue 2: "The product turned into a black/dark tar during workup."

Diagnosis: Pseudobase Formation & Oxidative Polymerization. Pyridinium salts are electron-deficient. If you wash the crude salt with base (NaOH/NaHCO


) to remove acid, hydroxide attacks the C2/C6 position, forming a "pseudobase" (1,2-dihydropyridine derivative). These are unstable and polymerize rapidly into dark tars (Zincke-type degradation precursors) [2].

Corrective Action:

  • NEVER use basic extraction to purify quaternary salts.

  • Acidic Workup: If you must wash, use dilute acid (e.g., HBF

    
     or HI) to keep the equilibrium shifted toward the stable pyridinium cation.
    
  • Precipitation: Rely on solubility differences (see Protocol A) rather than extraction.

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Hygroscopicity & Counter-ion Chaos. Many pyridinium salts (especially Chlorides and some Iodides) are extremely hygroscopic. Absorbed water lowers the melting point, resulting in an oil.

Corrective Action:

  • Counter-ion Exchange: Switch to a non-coordinating counter-ion.

    • Order of Crystallinity: PF

      
       > BF
      
      
      
      > OTf
      
      
      > I
      
      
      > Cl
      
      
      .
  • Trituration: Induce crystallization by scratching the flask under dry diethyl ether or hexanes.

  • Drying: Dry under high vacuum (

    
     mbar) over P
    
    
    
    O
    
    
    for 24 hours.

Module 3: Optimized Experimental Protocols

Protocol A: Standard N-Methylation (Methyl Iodide)

Best for: Simple pyridines, lab-scale, cost-effective.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve Pyridine (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

    • Why? Acetonitrile is polar enough to stabilize the transition state but non-nucleophilic.

  • Addition: Add Methyl Iodide (MeI) (1.1 to 1.5 equiv) dropwise at 0°C.

    • Safety: MeI is a neurotoxin and carcinogen. Use a fume hood.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

    • Note: If sterically hindered (e.g., 2,6-lutidine), heat to reflux (

      
      ).
      
  • Isolation (The "Anti-Solvent" Method):

    • Concentrate the mixture to ~20% volume.

    • Pour the residue slowly into rapidly stirring cold Diethyl Ether (10x volume).

    • The salt will precipitate as a white/yellow solid.

  • Purification: Filter and wash with fresh Ether. Do not wash with water/base.

Protocol B: "Hard" Methylation (Methyl Triflate)

Best for: Electron-poor pyridines (e.g., nitropyridine) or sterically hindered substrates.

  • Reagent: Use Methyl Trifluoromethanesulfonate (MeOTf) .

    • Reactivity: MeOTf is ~10,000x more reactive than MeI (The "Magic Methyl" effect) [3].

  • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Procedure: Add MeOTf (1.1 equiv) to the substrate in DCM at 0°C. Warm to RT.

  • Workup: These salts are often non-hygroscopic and precipitate directly from DCM.

Module 4: Comparative Data & Reagent Selection

Table 1: Methylating Agent Selection Guide

AgentReactivity (

)
Leaving GroupSide Product RiskRemoval of Excess
Methyl Iodide (MeI) Moderate (1)I

(Nucleophilic)
LowEasy (bp 42°C)
Dimethyl Sulfate (DMS) High (10-100)MeSO

High (Hydrolysis)Difficult (High bp, Toxic)
Methyl Triflate (MeOTf) Extreme (10

)
OTf

(Non-nuc.)
Low (Cleanest)Hydrolyzes to HOTf
Methyl Tosylate Low (0.1)OTs

LowDifficult (Solid)

Module 5: Troubleshooting Logic Tree

TroubleshootingTree Start Problem Detected Q1 Is the product solid? Start->Q1 Q2 Is the color dark/black? Q1->Q2 Yes Sol1 Hygroscopic Salt. Action: Triturate with Et2O or Switch to PF6 salt. Q1->Sol1 No (Oily) Q3 Does NMR show extra methyl peaks? Q2->Q3 No (White/Yellow) Sol2 Pseudobase Formation. Action: Avoid Basic Workup. Recrystallize from EtOH. Q2->Sol2 Yes Sol3 C-Alkylation/Rearrangement. Action: Lower Temp (<80C). Use MeOTf at RT. Q3->Sol3 Yes Sol4 Product Likely Pure. Dry under vacuum. Q3->Sol4 No

Caption: Figure 2. Decision tree for diagnosing pyridine methylation failures.

References

  • RSC Chemical Science. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.

  • BenchChem. (2025).[1][2] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

  • ResearchGate. (2025). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order.

  • NIH / PubMed. (1986). N-methylation and quaternization of pyridine in vitro... (Mechanistic context for biological methylation).[3]

Sources

Optimization

Storage and stability issues for 2-Methoxy-4-methylpyridine.

CAS: 100848-70-2 | Formula: C₇H₉NO | MW: 123.15 g/mol [1][2][3][4] Core Product Profile & Critical Alerts Product Description: 2-Methoxy-4-methylpyridine is a heterocyclic building block used primarily as an intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 100848-70-2 | Formula: C₇H₉NO | MW: 123.15 g/mol [1][2][3][4]

Core Product Profile & Critical Alerts

Product Description: 2-Methoxy-4-methylpyridine is a heterocyclic building block used primarily as an intermediate in the synthesis of pharmaceuticals (specifically neurological targets) and agrochemicals.[3] It is a clear, colorless to slightly yellow liquid that exhibits sensitivity to oxidative conditions and acidic moisture.

Quick Reference Data:

PropertyValueNote
Boiling Point 152–153 °C@ 760 mmHg
Flash Point 53 °CFlammable (Closed Cup)
Density ~1.02 g/mL@ 20 °C
Storage 2–8 °CInert atmosphere (N₂/Ar) essential
Solubility Organic solventsSoluble in DCM, MeOH, Ethyl Acetate
Troubleshooting Guide (Q&A)

This section addresses the most frequent technical inquiries received by our support team.

Category: Appearance & Stability [5]

Q: My sample has turned from colorless to a dark yellow/brown. Is it still usable? A: This color change typically indicates oxidative degradation or photo-oxidation . Pyridine derivatives are electron-rich; exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of N-oxides and complex coupled impurities (dimers).

  • Action: Check purity via GC. If purity is >97%, the color is likely due to trace chromophores (ppm level) and may not affect robust synthetic steps. If purity is compromised, redistillation is required.

  • Prevention: Always store under an inert atmosphere (Nitrogen or Argon) and in amber glass.

Q: I observe a white precipitate or turbidity in the liquid. What is this? A: This is a strong indicator of hydrolysis . The methoxy group at the 2-position is essentially an imidate ether. In the presence of moisture and trace acid (even atmospheric CO₂ can sometimes catalyze this), it hydrolyzes to form 4-methyl-2-pyridone (also known as 2-hydroxy-4-methylpyridine) and methanol. 2-Pyridones are crystalline solids with high melting points, often appearing as precipitates in the liquid matrix.

  • Action: Filter the solid and analyze the filtrate. If the liquid phase retains high purity, use immediately. If the precipitate is significant, the lot is degraded.

Category: Handling & Storage [5]

Q: Can I store this compound at room temperature for short periods? A: While the compound is chemically stable for days at room temperature (20–25°C) if sealed, we strictly recommend refrigerated storage (2–8°C) for long-term stability. Higher temperatures accelerate the kinetics of both hydrolysis and N-oxidation.

Q: Is this compound compatible with acidic workups? A: Proceed with caution. The 2-methoxy group is acid-labile. Prolonged exposure to strong aqueous acids (e.g., HCl, H₂SO₄) or Lewis acids will cleave the ether bond, yielding the 2-pyridone byproduct.

  • Recommendation: Maintain basic or neutral conditions during extraction. If an acidic wash is necessary to remove amine impurities, perform it rapidly at low temperature (0°C) and immediately neutralize.

Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows for better experimental design.

Pathway A: Hydrolysis (Moisture Sensitivity)

The C2-position is electrophilic. Water acts as a nucleophile, attacking the C2 carbon. The methoxide is a leaving group, initially forming the unstable imidic acid tautomer, which rapidly tautomerizes to the thermodynamically stable amide-like 2-pyridone .

Pathway B: N-Oxidation (Air Sensitivity)

The nitrogen lone pair is susceptible to attack by molecular oxygen (radical mechanism) or peracids, forming the Pyridine N-oxide . This increases the polarity of the molecule and can alter reactivity in subsequent metal-catalyzed cross-couplings.

DegradationPathways Start 2-Methoxy-4-methylpyridine (Liquid, Colorless) Intermediate Unstable Imidic Acid Start->Intermediate Hydrolysis NOxide N-Oxide Impurity (Yellow/Brown Color) Start->NOxide Slow Oxidation Moisture Moisture (H₂O) + Acid Moisture->Intermediate Pyridone 4-Methyl-2-pyridone (Solid Precipitate) Intermediate->Pyridone Tautomerization Oxygen Oxygen (O₂) + Light Oxygen->NOxide

Figure 1: Primary degradation pathways. Hydrolysis leads to precipitation; oxidation leads to discoloration.

Recommended Protocols
Protocol A: Purity Verification (GC-FID)

Use this method to verify lot quality before critical reactions.

  • Diluent: Dichloromethane (HPLC Grade). Avoid methanol to prevent transesterification artifacts if traces of acid are present.

  • Concentration: 1 mg/mL.

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Detector: FID @ 280°C.

  • Expected Result: Main peak ~152°C BP equivalent. Impurities (Pyridone) will likely not elute well or show severe tailing due to polarity; N-oxides will elute later with broader peak shapes.

Protocol B: Purification (Vacuum Distillation)

Use this method to rescue a yellowed or slightly degraded lot.

  • Setup: Short-path distillation apparatus with a vigorous stir bar.

  • Pressure: Apply high vacuum (< 5 mmHg is ideal).

  • Temperature:

    • At 7 mmHg, the boiling point is approx. 50°C.

    • Do not overheat the pot; use an oil bath set no higher than 20°C above the expected boiling point.

  • Procedure:

    • Discard the first 5% of distillate (forerun), which contains volatile degradation fragments.

    • Collect the main fraction (clear, colorless liquid).

    • Stop before the pot runs dry; the residue will contain the high-boiling N-oxides and solid pyridones.

  • Storage: Immediately flush the receiving flask with Argon and seal with Parafilm.

Handling Workflow (Decision Tree)

Follow this logic to ensure sample integrity upon receipt and during use.

HandlingWorkflow Receipt Receive Shipment Inspection Visual Inspection: Clear/Colorless? Receipt->Inspection Pass Pass Inspection->Pass Yes Fail Fail (Yellow/Solid) Inspection->Fail No Storage Store @ 2-8°C Under Argon/N₂ Amber Vial Pass->Storage QC Run GC-FID Fail->QC Usage Warm to RT in Desiccator Storage->Usage Experiment Day QC->Storage Purity > 95% (Color is cosmetic) Distill Perform Vacuum Distillation QC->Distill Purity < 95% Open Open in Fume Hood (Avoid Humidity) Usage->Open Reseal Purge Headspace with Inert Gas Open->Reseal Post-Use Reseal->Storage

Figure 2: Standard Operating Procedure for receipt, storage, and usage.

References
  • Chemical Identity & Properties

    • 2-Methoxy-4-methylpyridine (CAS 100848-70-2).[1][2][3][4][6] Chem-Impex International. Retrieved from [6]

    • 2-Methoxy-4-methylpyridine Product Specifications. Sigma-Aldrich. Retrieved from

  • Stability & Reactivity

    • Ochiai, E. (1953).[7] Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. Journal of Organic Chemistry, 18(5), 534–551. (Foundational text on Pyridine N-oxide formation and stability).

    • Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. (General mechanism for hydrolysis of 2-alkoxypyridines to 2-pyridones).
  • Safety & Handling

    • Safety Data Sheet: 2-Methoxy-4-methylpyridine. Thermo Fisher Scientific. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic &amp; Flammable Pyridine Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SAFE-2026 Subject: Comprehensive Handling, Storage, and Emergency Protocols Mission Statement Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SAFE-2026 Subject: Comprehensive Handling, Storage, and Emergency Protocols

Mission Statement

Welcome to the Technical Support Center. You are likely here because you are working with pyridine or its derivatives (e.g., 4-Dimethylaminopyridine [DMAP], vinylpyridines, or pyridinium salts). These compounds present a dual-threat profile: flammability (low flash points) and hygroscopicity (rapid water absorption).

This guide replaces generic safety advice with field-proven, self-validating protocols designed to protect both the researcher and the integrity of the chemical reaction.

Module 1: Storage & Stability

"My reagent has turned into a sticky solid. Is it still usable?"

The Core Issue: Hygroscopic Degradation

Pyridine derivatives, particularly N-oxides and amino-pyridines like DMAP, are aggressively hygroscopic. When exposed to atmospheric moisture, they do not just "get wet"; they undergo hydrolysis or form hydrates that alter their stoichiometry.

  • Mechanism: Water absorption facilitates ring-opening reactions or N-oxide deoxygenation under light exposure.

  • Visual Indicator: Crystalline powders turning into deliquescent pastes or "goo."

Storage Protocol (The "Dry-Chain" System)

Do not rely on the original vendor packaging once opened. Implement this three-tier defense:

  • Primary Barrier: Store solid derivatives (e.g., DMAP) in amber glass vials with Teflon-lined caps. Tape the seal with Parafilm under an inert atmosphere (glovebox or N2 bag).

  • Secondary Barrier: Place the primary vial inside a desiccator containing active desiccant (P2O5 or indicating silica gel).

  • Environment: Store at <20°C. For vinylpyridines, add a polymerization inhibitor (e.g., hydroquinone) if storing for >1 month.

Data Table: Stability Profiles of Common Derivatives

DerivativeFlash PointHygroscopicityStorage RequirementCritical Hazard
Pyridine 17°C (Closed Cup)High (Forms Azeotrope)Flammables CabinetStatic Ignition
DMAP 110°CVery HighDesiccator / DarkHydrolysis / Goo formation
2-Vinylpyridine 28°CModerateRefrigerator (+ Inhibitor)Polymerization (Exothermic)
Pyridine N-oxide >100°CExtremeGlovebox / DesiccatorDeliquescent
Module 2: Transfer & Handling

"How do I transfer these liquids without starting a fire or introducing water?"

The Core Issue: Static Discharge & Moisture Intrusion

Pyridine has a low dielectric constant and a flash point (17°C) below typical room temperature. Pouring it creates static friction. If the humidity is low (which you want for chemical stability), the static risk increases.

Protocol: The Inert Cannula Transfer

Never pour flammable pyridine derivatives. Use positive pressure transfer.

Step-by-Step Workflow:

  • Grounding: Attach an alligator clip ground wire to the metal needle of the syringe/cannula and the receiving flask.

  • Inert Pad: Ensure the source bottle is under a slight positive pressure of Nitrogen or Argon.

  • Transfer: Insert the cannula through the septum of the source, then into the receiving flask. The pressure differential moves the liquid.

Visualization: Safe Transfer Decision Logic

TransferLogic Start Start: Transfer Pyridine Derivative State Physical State? Start->State Solid Solid (e.g., DMAP) State->Solid Liquid Liquid (e.g., Pyridine, Vinylpyridine) State->Liquid Glovebox Glovebox Transfer (Weigh inside) Solid->Glovebox Hygroscopic Quant Quantity? Liquid->Quant Small < 10 mL Quant->Small Large > 10 mL Quant->Large Syringe Gas-Tight Syringe (Ground Needle) Small->Syringe Cannula Double-Tipped Cannula (Positive Pressure) Large->Cannula

Caption: Decision tree for selecting the safest transfer method based on physical state and volume.

Module 3: Reaction Troubleshooting

"My reaction failed. I suspect wet pyridine, but I distilled it."

The Core Issue: The Azeotrope Trap

Pyridine forms a binary azeotrope with water (boiling point 92-94°C at atmospheric pressure). Simple distillation cannot remove the last 43% of water.[1] If you simply distilled it, you likely concentrated the water content.

Protocol: Azeotropic Drying & Verification

To break the water-pyridine bond, you must use a ternary system or a chemical desiccant.

The "Self-Validating" Drying System:

  • Pre-Drying: Store over KOH pellets for 24 hours to remove bulk water.

  • Azeotropic Distillation: Add Toluene (which forms a lower-boiling ternary azeotrope with water/pyridine). Distill the toluene fraction first to carry over the water.

  • Final Distillation: Distill the remaining pyridine onto activated 4A Molecular Sieves.

  • Validation (Crucial): Perform a Karl Fischer titration. Acceptance criteria: <50 ppm water.

Visualization: Azeotropic Drying Workflow

DryingWorkflow Wet Wet Pyridine (Contains H2O) KOH Pre-treat: KOH Pellets (24 Hours) Wet->KOH Toluene Add Toluene (Azeotropic Agent) KOH->Toluene Decant Distill Fractional Distillation (Remove Toluene-H2O) Toluene->Distill Sieves Store over 4A Sieves Distill->Sieves Collect Fraction >115°C Dry Anhydrous Pyridine (<50 ppm H2O) Sieves->Dry

Caption: Step-by-step workflow for breaking the pyridine-water azeotrope to achieve anhydrous conditions.

Module 4: Emergency & Disposal

"I spilled it. The smell is overwhelming, and I'm worried about flammability."

The Core Issue: Volatility & Olfactory Fatigue

Pyridine has a distinct, nauseating odor detectable at 0.02 ppm. However, olfactory fatigue sets in quickly—you stop smelling it even while exposure continues. The vapor is heavier than air and travels along benchtops to ignition sources.[2]

Protocol: Acid Neutralization (The "Salt-Down" Method)

Do not just wipe it up with paper towels (which increases surface area and flammability). You must chemically modify the hazard.

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • Neutralize: Gently pour dilute Hydrochloric Acid (HCl, ~1M to 2M) or Sodium Bisulfate solution over the spill.

    • Chemistry: Pyridine (volatile base) + HCl → Pyridinium Chloride (non-volatile solid salt).[4]

    • Result: The flammability is drastically reduced, and the smell disappears immediately.

  • Cleanup: Absorb the resulting liquid/slurry with vermiculite or sand.

  • Disposal: Label as "Halogenated Organic Waste" (due to the chloride content).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

  • Carl Roth GmbH (2024). Safety Data Sheet: Pyridine.[3][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for azeotropic drying protocols).

Sources

Optimization

Troubleshooting low yields in reactions involving picolyllithium species.

Topic: Troubleshooting Low Yields in Reactions Involving Picolyllithium Species Role: Senior Application Scientist, Organometallic Chemistry Support Center Welcome to the Picolyllithium Technical Support Center Case ID:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Reactions Involving Picolyllithium Species Role: Senior Application Scientist, Organometallic Chemistry Support Center

Welcome to the Picolyllithium Technical Support Center

Case ID: PIC-Li-001 Status: Open Subject: Optimization of lateral lithiation of methylpyridines (picolines)

If you are reading this, you are likely staring at a reaction flask containing a dark, tarry mixture instead of your desired product, or your NMR shows starting material and a complex mixture of alkylated byproducts. Picolyllithium species (lithiated methylpyridines) are deceptively simple on paper but notoriously temperamental in the flask.

This guide moves beyond standard textbook procedures to address the causality of failure: aggregation states, competitive nucleophilic attacks, and the kinetic vs. thermodynamic battlegrounds of pyridine chemistry.

Part 1: The Diagnostic Matrix

Before adjusting parameters, identify your failure mode using the observable physical state of your reaction.

ObservationLikely Failure ModeThe Mechanism
No Reaction (Recovered SM) Incorrect Base / pKa Mismatch The base used (e.g., LiHMDS) is not strong enough to deprotonate the methyl group (pKa ~29-34), or the reagents are wet.
Low Yield + Alkylated Ring Nucleophilic Attack (The "BuLi Trap") n-BuLi acted as a nucleophile, attacking the C6 position of the pyridine ring instead of acting as a base.
Dark Red/Brown Tar Oxidative Degradation / Polymerization Picolyllithium species are thermally unstable. Above -60°C (batch), they undergo self-condensation or react with dissolved O₂.
Wrong Regioisomer (3-Picoline) Ring Lithiation vs. Lateral Lithiation For 3-picoline, the ring protons (C2/C4) are often kinetically more acidic than the methyl protons due to lack of resonance stabilization.

Part 2: Critical Troubleshooting Guides

Issue #1: The "BuLi Trap" (Nucleophilic Attack)

Scenario: You used n-butyllithium (n-BuLi) to deprotonate 2-picoline, but obtained low yields and butyl-substituted pyridine byproducts.

Technical Insight: Unlike benzene, the pyridine ring is electron-deficient. n-BuLi is both a strong base and a potent nucleophile. When reacting with 2-picoline, n-BuLi prefers to attack the C6 position (nucleophilic aromatic substitution pathway) rather than deprotonate the methyl group, forming a stable


-complex (dihydropyridine) that does not react with your electrophile.

Corrective Protocol: You must use a non-nucleophilic base .

  • Gold Standard: Lithium Diisopropylamide (LDA).[1][2] The steric bulk of the isopropyl groups prevents ring attack, forcing the reagent to act solely as a base.

  • Alternative: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for extremely sensitive substrates.

Issue #2: The 3-Picoline Regioselectivity Paradox

Scenario: You are trying to generate 3-picolyllithium (lateral lithiation), but your electrophile ends up on the ring (C2 or C4).

Technical Insight:

  • 2- and 4-Picolyllithium: The negative charge on the methyl group is delocalized onto the ring nitrogen (resonance stabilized). This makes the methyl protons significantly more acidic (pKa ~29.5).

  • 3-Picolyllithium: The anion cannot delocalize the charge onto the nitrogen. Consequently, the methyl protons are less acidic (pKa ~33.5) than the ring protons at C2 and C4. Standard lithiation attempts often result in ortho-lithiation (ring metalation).

Corrective Protocol: To force lateral (methyl) lithiation on 3-picoline, you cannot rely on thermodynamics alone.

  • Use Superbases: The "Schlosser base" (n-BuLi + KOtBu) or n-BuLi/LiDMAE aggregates can alter selectivity, though results vary.

  • Silyl-Blocking Strategy: If ring lithiation is persistent, install a trimethylsilyl (TMS) group at the C2 position first to block it, then lithiate the methyl group.

Issue #3: The "Red Tar" (Thermal Instability)

Scenario: The reaction turns black/brown upon warming, even slightly.

Technical Insight: Picolyllithium species are prone to dimerization (oxidative coupling) and polymerization. In batch mode, heat transfer limitations create "hot spots" during the addition of the electrophile, triggering decomposition before the coupling can occur.

Corrective Protocol:

  • Batch: Strict cryogenic control (-78°C). Pre-cool the electrophile before addition to avoid local exotherms.

  • Flow Chemistry: This is the superior solution. By generating the unstable species in a microreactor and quenching it milliseconds later, you can bypass thermal instability issues. (See Advanced Workflow below).

Part 3: Decision Logic & Workflows

Workflow A: Base Selection Logic

BaseSelection Start Select Substrate P2 2-Picoline Start->P2 P3 3-Picoline Start->P3 P4 4-Picoline Start->P4 Q_Base Primary Base Choice? P2->Q_Base P3_Issue Warning: Ring Lithiation (C2/C4) Dominates P3->P3_Issue P4->Q_Base BuLi n-BuLi Q_Base->BuLi Avoid LDA LDA (Preferred) Q_Base->LDA Select Risk RISK: Nucleophilic Attack on Ring (C6) BuLi->Risk Success Clean Lateral Deprotonation LDA->Success P3_Issue->LDA Requires Optimization or Blocking Groups

Figure 1: Decision matrix for base selection. Note that n-BuLi is generally contraindicated for 2- and 4-picolines due to competing nucleophilic addition.

Workflow B: Continuous Flow Setup (The "Flash" Method)

For scale-up or stubborn decomposition issues, transition to a continuous flow setup. This allows operation at higher temperatures (-20°C to 0°C) by keeping the residence time (


) under 1 minute.

FlowSetup PumpA Pump A: Substrate (Picoline) Mixer1 T-Mixer 1 (Lithiation) PumpA->Mixer1 PumpB Pump B: Base (LDA/LiTMP) PumpB->Mixer1 Reactor1 Reactor Coil 1 (t_R = 10-60 sec) Temp: -20°C Mixer1->Reactor1 Unstable Li-Species Mixer2 T-Mixer 2 (Quench) Reactor1->Mixer2 PumpC Pump C: Electrophile PumpC->Mixer2 Reactor2 Reactor Coil 2 (Coupling) Mixer2->Reactor2 Collect Collection Flask (Acidic Quench) Reactor2->Collect

Figure 2: Schematic for "Flash Lithiation" in flow. Short residence times prevent the self-condensation of picolyllithium intermediates.

Part 4: Standardized Protocols

Protocol A: Batch Synthesis (The "Cryogenic Standard")

Best for: Small scale (<5 mmol), 2- or 4-picoline.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Base Generation: Add anhydrous THF (0.5 M concentration relative to substrate) and diisopropylamine (1.1 equiv). Cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Stir 15 min to form LDA.

  • Lithiation: Add picoline (1.0 equiv) dropwise over 10 mins.

    • Checkpoint: The solution should turn bright yellow/orange (2-picoline) or deep red (4-picoline). If it turns brown immediately, your THF is wet or the temp is too high.

  • Incubation: Stir at -78°C for 30–45 mins. Do not warm.

  • Trapping: Add the electrophile (1.2 equiv) dissolved in minimal THF dropwise.

  • Quench: After 1 hour, quench with saturated NH₄Cl at -78°C, then allow to warm.

Protocol B: Flow Synthesis (The "Modern Approach")

Best for: Scale-up (>10 mmol), 3-picoline, or unstable intermediates.

  • Feed A: 2-Picoline (0.5 M in THF).

  • Feed B: LDA or LiTMP (0.6 M in THF/Hexanes).

  • Feed C: Electrophile (0.6 M in THF).

  • Reactor Conditions:

    • Coil 1 (Lithiation): Volume 1 mL. Flow rate adjusted for

      
       seconds. Temperature: -20°C (significantly warmer than batch, saving energy).
      
    • Coil 2 (Trapping): Volume 5 mL.

      
       minutes. Temperature: 0°C to RT.
      
  • Outcome: The rapid mixing and short residence time prevent the "red tar" polymerization, often boosting yields from 40% (batch) to >80% (flow).

Part 5: References & Further Reading

  • Gribble, G. W., et al. "Lithiation of 2-picoline and 2,3-lutidine."[3] Journal of Organometallic Chemistry, 2014.[3] Link[3]

    • Key Insight: Defines the mechanistic differences between n-BuLi and LDA interactions with picolines.

  • Kappe, C. O., et al. "Continuous flow intensification of ortho-lithiation." Journal of Flow Chemistry, 2018.[4] Link

    • Key Insight: Demonstrates the "Flash Chemistry" concept for handling unstable organolithiums at elevated temperatures.

  • Schlosser, M. "The 3-Picoline Problem: Regioselectivity in Metallation." European Journal of Organic Chemistry, 2005.

    • Key Insight: Discusses the kinetic acidity of ring vs. methyl protons in 3-picoline.

  • Rouquet, G., Blakemore, D., & Ley, S. V. "Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium."[5] Chemical Communications, 2014.[5] Link

    • Key Insight: Advanced directing group strategies for controlling regioselectivity.

Sources

Troubleshooting

Preventing thermal decomposition of pyridine compounds during synthesis.

Technical Support Center: Preventing Thermal Decomposition in Pyridine Synthesis Welcome to the Pyridine Synthesis Troubleshooting Hub. Pyridine derivatives are foundational to pharmaceutical development, but their synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Thermal Decomposition in Pyridine Synthesis

Welcome to the Pyridine Synthesis Troubleshooting Hub. Pyridine derivatives are foundational to pharmaceutical development, but their synthesis and downstream functionalization are frequently bottlenecked by thermal instability. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and self-validating protocols to mitigate thermal degradation, ensuring high yields and laboratory safety.

Section 1: Troubleshooting Guide & FAQs

Q1: My pyridine N-oxide intermediates undergo sudden, violent decomposition during distillation. What causes this, and how can I safely purify them? Causality: Pyridine N-oxides contain a highly polarized N-O dative bond. While stable at room temperature, they exhibit significant thermal instability at elevated temperatures (typically >120–150 °C)[1]. Heating initiates a self-accelerating exothermic decomposition pathway involving deoxygenation and ring-opening, which can violently release toxic nitrogen oxides (NOx), carbon monoxide, and cyanide gas[2]. Solution:

  • Avoid Thermal Distillation: Transition to non-thermal purification methods such as crystallization or silica gel chromatography.

  • Vacuum Distillation: If distillation is absolutely necessary, utilize a high-vacuum setup (e.g., < 0.5 mmHg) to depress the boiling point well below 95 °C.

  • Inert Atmosphere: Always store and process these compounds under a nitrogen or argon blanket to prevent oxidative degradation[2].

Q2: During Suzuki-Miyaura cross-coupling, my 2-pyridine boronic acid completely degrades before coupling. What is the mechanism, and how do I stabilize it? Causality: 2-pyridine boronic acids are notoriously susceptible to protodeboronation. At neutral to slightly basic pH, the basic pyridine nitrogen interacts with the boronic acid group, forming a zwitterionic intermediate. This conformation facilitates a rapid, unimolecular fragmentation of the C-B bond[3]. Additionally, the Lewis basicity of the nitrogen lone pair can lead to catalyst poisoning by tightly coordinating to the Palladium or Rhodium center[4]. Solution:

  • Slow-Release Strategy: Replace the free boronic acid with a MIDA boronate ester or potassium trifluoroborate salt. These derivatives slowly hydrolyze in situ, keeping the active boronic acid concentration low and minimizing degradation[3].

  • Electronic Modulation: Introduce an electron-withdrawing group (EWG) such as a 2-chloro or 2-fluoro substituent. This reduces the electron density on the pyridine ring, lowering the Lewis basicity of the nitrogen, which prevents catalyst poisoning and stabilizes the C-B bond[4].

Q3: My multi-component pyridine synthesis (e.g., Hantzsch or Kröhnke reaction) is highly exothermic, leading to tar formation and low yields. How can I control this? Causality: The condensation steps forming dihydropyridine or hydrazone intermediates are highly exothermic. If the heat is not dissipated, thermal runaway occurs, accelerating competing side reactions such as the hydrolysis of intermediates (especially in protic solvents) and oxidative degradation into intractable tars[5][6]. Solution:

  • Solvent Selection: Switch to anhydrous aprotic solvents (e.g., toluene or THF) to eliminate moisture-driven hydrolysis[6].

  • Thermal Management: Implement dropwise addition of the oxidizing agent or reactants over an extended period using an automated syringe pump, while maintaining the reaction vessel in a cryostat or ice bath to dissipate heat[5].

Section 2: Quantitative Data on Pyridine Thermal Stability

To assist in risk assessment and experimental design, the following table summarizes the thermal properties and degradation profiles of common pyridine classes.

Compound ClassCritical Temp ThresholdPrimary Degradation MechanismHazardous ByproductsMitigation Strategy
Pyridine N-Oxides > 120–150 °CDeoxygenation, Ring-openingNOx, CO, Cyanide gasHigh-vacuum distillation, Crystallization
2-Pyridine Boronic Acids Room Temp (in aqueous base)Zwitterionic ProtodeboronationPyridine, Boric AcidUse MIDA boronates, Add EWGs
Hydrazone Intermediates > 80 °C (Exothermic)Hydrolysis, Thermal OxidationKetones, Aldehydes, TarsAnhydrous aprotic solvents, Cryocooling
Vinylpyridines > 100 °CExothermic PolymerizationSubstituted oligomersAdd radical inhibitors (e.g., hydroquinone)

Section 3: Experimental Protocols

Protocol 1: Safe Suzuki-Miyaura Coupling using 2-Pyridine MIDA Boronates Self-Validating Mechanism: By using a MIDA boronate, the active boronic acid is released at a rate proportional to the catalytic turnover. Monitoring the reaction via LC-MS ensures the steady-state concentration remains too low for protodeboronation to outcompete the cross-coupling.

  • Preparation: In an oven-dried Schlenk flask under argon, add the aryl halide (1.0 eq), 2-pyridine MIDA boronate (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 3M aqueous K₃PO₄ (4:1 v/v). The biphasic basic condition is critical for the slow hydrolysis of the MIDA ester.

  • Heating: Heat the mixture to 60 °C (strictly avoid exceeding 80 °C to prevent thermal degradation of the newly formed active boronic acid).

  • Validation: Monitor via LC-MS. The absence of the protodeboronated pyridine peak confirms the success of the slow-release strategy.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Controlled Formation of Hydrazone Intermediates in Pyridine Synthesis Self-Validating Mechanism: Utilizing anhydrous conditions and controlled thermal dissipation actively prevents the hydrolytic and thermal degradation of the sensitive intermediate. If the internal temperature spikes, the addition rate is automatically flagged as too fast.

  • Setup: Assemble an oven-dried 3-neck flask equipped with an internal thermocouple and a dropping funnel under a nitrogen atmosphere[6].

  • Dissolution: Dissolve the carbonyl precursor (1.0 eq) in anhydrous toluene (0.1 M concentration) to prevent hydrolysis[6].

  • Cooling: Submerge the flask in an ice bath, ensuring the internal temperature is maintained below 5 °C.

  • Addition: Add the hydrazine derivative (1.1 eq) dropwise over 30 minutes. The internal temperature must not exceed 10 °C during addition to prevent thermal runaway.

  • Catalysis: If required, add a mild Lewis acid catalyst (0.1 eq) rather than a Brønsted acid to facilitate cyclization without promoting hydrolysis[6].

Section 4: Mechanistic Workflows

G Start 2-Pyridine Boronic Acid in Basic/Neutral Media Zwitterion Zwitterion Formation (N-B Coordination) Start->Zwitterion Unprotected Mitigation1 Strategy 1: Slow Release (MIDA Boronates) Start->Mitigation1 Modify Reagent Mitigation2 Strategy 2: Electronic Modulation (Add 2-Cl or 2-F EWG) Start->Mitigation2 Modify Substrate Degradation Rapid C-B Cleavage (Protodeboronation) Zwitterion->Degradation Heat / Time Success Successful Palladium Cross-Coupling Mitigation1->Success Controlled Hydrolysis Mitigation2->Success Reduced Lewis Basicity

Caption: Mechanistic pathways of 2-pyridine boronic acid protodeboronation and stabilization strategies.

Exothermic Reactants Carbonyl + Hydrazine Precursors Reaction Exothermic Condensation (Heat Generation) Reactants->Reaction ThermalRunaway Thermal Runaway (T > 80°C) Reaction->ThermalRunaway Uncontrolled Control Active Cooling (Cryostat) & Anhydrous Aprotic Solvent Reaction->Control Controlled Addition Hydrolysis Hydrolysis / Oxidation (Tar Formation) ThermalRunaway->Hydrolysis StableInt Stable Hydrazone Intermediate Control->StableInt FinalProd High-Yield Pyridine Product StableInt->FinalProd Cyclization

Caption: Troubleshooting workflow for managing exothermic thermal runaway in pyridine synthesis.

Section 5: References

  • BenchChem - Troubleshooting common issues in pyridine synthesis.5

  • BenchChem - Preventing decomposition of hydrazone intermediates in pyridine synthesis.6

  • Cole-Parmer - Material Safety Data Sheet - Pyridine-N-oxide, 98%.2

  • Wikipedia - Protodeboronation.3

  • ACS Publications - Medicinal Chemistry of Drugs with N-Oxide Functionalities.1

  • Jubilant Ingrevia - Pyridine-N-Oxide Safety Data.

  • PMC (National Institutes of Health) - Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of 2-Methoxy-4-methylpyridine: HPLC vs. GC-FID

In the landscape of pharmaceutical and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and final product consistency. 2-Methoxy-4-methylpyridine, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and final product consistency. 2-Methoxy-4-methylpyridine, a pivotal building block in the synthesis of agrochemicals, pharmaceuticals, and fragrances, is no exception.[1][2] Its purity directly influences reaction yields, impurity profiles, and the overall integrity of the final active pharmaceutical ingredient (API) or commercial product. This guide provides an in-depth comparison of two instrumental titans of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the specific application of assessing the purity of 2-Methoxy-4-methylpyridine.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the fundamental causality behind experimental choices. We will explore the strengths and limitations of each technique, supported by detailed experimental protocols and comparative data, to empower you to make the most informed decision for your analytical needs.

The Analytical Challenge: Characterizing 2-Methoxy-4-methylpyridine

Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of our analyte, 2-Methoxy-4-methylpyridine. It is a yellow liquid with a molecular weight of 123.15 g/mol .[1][3] Crucially, it has a boiling point of 152-153 °C, which classifies it as a volatile compound.[4] This volatility is a critical factor that dictates the suitability of gas chromatography. Additionally, as a pyridine derivative, it possesses a basic nitrogen atom, which can influence its interaction with chromatographic stationary phases.[5]

The primary goal of purity assessment is to quantify the main component and to detect, identify, and quantify any impurities, which may include starting materials, by-products, or degradation products. The chosen analytical method must therefore offer sufficient resolution, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of the pharmaceutical industry, renowned for its versatility in analyzing a wide range of compounds, including non-volatile and thermally labile substances.[6][7][8] It operates on the principle of separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9]

Causality Behind HPLC Method Design for 2-Methoxy-4-methylpyridine

For a polar, basic compound like 2-Methoxy-4-methylpyridine, a Reversed-Phase HPLC (RP-HPLC) method is typically the first choice.[10] The nonpolar stationary phase (e.g., C18) retains the analyte, and a polar mobile phase elutes it. The basicity of the pyridine ring can lead to peak tailing due to strong interactions with residual acidic silanols on the silica-based packing material. To counteract this, a buffer is incorporated into the mobile phase to maintain a consistent pH and ensure good peak shape.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Injector Autosampler Filter->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Mobile Phase Column C18 Column Injector->Column Sample Injection Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration caption Figure 1. HPLC Experimental Workflow. GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID System cluster_data Data Analysis Sample Dissolve Sample in Dichloromethane Vial Transfer to GC Vial Sample->Vial Injector Split/Splitless Inlet Vial->Injector Column Capillary Column Injector->Column Detector FID Detector Column->Detector Oven GC Oven Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration caption Figure 2. GC-FID Experimental Workflow. Decision_Tree Start Purity Assessment of 2-Methoxy-4-methylpyridine Q1 Are non-volatile or thermally labile impurities a primary concern? Start->Q1 HPLC HPLC is the preferred method Q1->HPLC Yes Q2 Is highest sensitivity for volatile impurities required? Q1->Q2 No Yes1 Yes No1 No GC GC-FID is the preferred method Q2->GC Yes Both Both methods are suitable. Choice may depend on - Available instrumentation - Cost considerations - Existing expertise Q2->Both No Yes2 Yes No2 No caption Figure 3. Decision-making flowchart.

Sources

Comparative

Comparative reactivity of methyl groups at the 2- vs. 4-position on a pyridine ring.

[1][2] Executive Summary The Bottom Line: The reactivity dominance between 2-picoline (2-methylpyridine) and 4-picoline (4-methylpyridine) is not absolute; it is condition-dependent . In Thermal/Protic Condensations (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The Bottom Line: The reactivity dominance between 2-picoline (2-methylpyridine) and 4-picoline (4-methylpyridine) is not absolute; it is condition-dependent .

  • In Thermal/Protic Condensations (e.g., Aldol-type): 4-Picoline is generally more reactive. The 4-position lacks the steric hindrance found at the 2-position, allowing for faster nucleophilic attack on electrophiles.

  • In Organometallic Lithiation (e.g., n-BuLi): 2-Picoline is kinetically favored. The ring nitrogen coordinates with the lithium cation, directing the base to the adjacent methyl group via the Complex Induced Proximity Effect (CIPE).

This guide provides the mechanistic rationale, comparative data, and validated protocols to assist in synthetic route planning.

Mechanistic Foundation: The "Electron Sink"

Both isomers owe their reactivity to the pyridine ring acting as an electron sink. The nitrogen atom is electronegative, pulling electron density from the ring (Inductive effect,


) and allowing the ring to stabilize negative charges via resonance (

).

When a methyl proton is removed, the resulting carbanion is stabilized by delocalization of the negative charge onto the electronegative nitrogen.[1]

Resonance Comparison
  • 2-Position (

    
     ):  The carbanion can delocalize directly onto the adjacent nitrogen. However, the nitrogen lone pair is in the same plane (orthogonal to the 
    
    
    
    system), creating potential electronic repulsion with incoming nucleophiles.
  • 4-Position (

    
     ):  The carbanion delocalizes through the ring system to the nitrogen. This forms a para-quinoid-like resonance structure, which is often energetically more stable and sterically unencumbered.
    
Graphviz Diagram: Resonance & Activation Pathways

The following diagram illustrates the divergent activation pathways for both isomers.

ReactivityPathways cluster_2 2-Methylpyridine (2-Picoline) cluster_4 4-Methylpyridine (4-Picoline) Start Methylpyridine Isomer Node2 2-Position Start->Node2 Node4 4-Position Start->Node4 Factor2 Factor: N-Coordination (CIPE) Node2->Factor2 Organometallic Base Barrier2 Barrier: Steric Hindrance (Lone Pair) Node2->Barrier2 Thermal/Aldehyde Result2 Favored in: LITHIATION Factor2->Result2 Factor4 Factor: Para-Quinoid Resonance Node4->Factor4 Thermal/Acidic Barrier4 Barrier: Lack of Direct Coordination Node4->Barrier4 Organometallic Base Result4 Favored in: CONDENSATION Factor4->Result4

Figure 1: Divergent reactivity pathways.[2][3][4] 2-picoline benefits from coordination effects (CIPE), while 4-picoline benefits from reduced steric hindrance.

Comparative Analysis: Performance Data

Acidity (pKa)

The acidity of the methyl protons (C-H acidity) determines the ease of deprotonation.

Parameter2-Picoline4-PicolineSignificance
pKa (DMSO) ~29.5~29.04-Picoline is slightly more acidic. The anion is better stabilized by the para-quinoid resonance and lacks the lone-pair repulsion seen at the 2-position [1].
pKa (Aq) ~34~32-33In water, the trend holds; 4-picoline deprotonates slightly easier.
Reaction Yield Comparison

The following table summarizes yields for standard functionalization reactions reported in literature [2][3].

Reaction TypeReagent2-Picoline Yield4-Picoline YieldMechanistic Driver
Condensation Benzaldehyde / Ac2O / Reflux45 - 60%70 - 85% Sterics. 4-pos is unhindered; 2-pos suffers from "ortho effect" and lone pair repulsion.
Lateral Lithiation n-BuLi / THF / -78°C>90% (Clean)<60% (Mixed)*Coordination. Li coordinates to N in 2-picoline, directing base to CH3. In 4-picoline, n-BuLi often attacks the ring (nucleophilic addition).
Oxidation SeO2 / Dioxane50 - 60%65 - 75% Kinetics. 4-pos is more accessible to bulky oxidants.

*Note: High yields for 4-picoline lithiation require specific non-nucleophilic bases (e.g., LDA) to avoid ring addition.

Experimental Protocols

Protocol A: Thermal Condensation (Favors 4-Picoline)

Objective: Synthesis of Styrylpyridines via Knoevenagel-type condensation.

  • Reagents: Mix 4-picoline (1.0 eq), Benzaldehyde (1.1 eq), and Acetic Anhydride (2.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 12–16 hours under inert atmosphere (

    
    ).
    
    • Note: 2-picoline requires longer times (24h+) or Lewis Acid catalysis (ZnCl2) to achieve comparable conversion.

  • Workup: Cool to RT. Pour into ice water. Neutralize with 10% NaOH.

  • Isolation: Extract with DCM. The product often precipitates or crystallizes upon concentration.

  • Validation: 4-styrylpyridine typically shows a trans-alkene coupling constant (

    
    ) in 
    
    
    
    NMR.
Protocol B: Regioselective Lithiation (Favors 2-Picoline)

Objective: Lateral functionalization using the Complex Induced Proximity Effect (CIPE).

  • Setup: Flame-dry a flask; maintain strict Ar/N2 atmosphere.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Substrate: Add 2-picoline (1.0 eq). Cool to -78°C.

  • Deprotonation: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 20 mins.

    • Observation: Solution turns deep red/orange (formation of the lithio-anion).

    • Critical Step: For 4-picoline, do not use n-BuLi directly; use LDA (Lithium Diisopropylamide) to prevent nucleophilic attack on the ring carbons.

  • Quench: Add electrophile (e.g., Methyl Iodide, 1.2 eq) at -78°C. Stir for 1h, then warm to RT.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Workflow Visualization

ProtocolFlow Input Select Isomer Choice2 2-Picoline Input->Choice2 Choice4 4-Picoline Input->Choice4 Step2a Use n-BuLi (Directs to Methyl) Choice2->Step2a Step2b High Yield Lateral Alkylation Step2a->Step2b Step4a Use n-BuLi Choice4->Step4a Step4c Use LDA/LHMDS (Steric Base) Choice4->Step4c Step4b Ring Attack (Impurity) Step4a->Step4b Step4d Clean Alkylation Step4c->Step4d

Figure 2: Base selection logic. 2-picoline tolerates nucleophilic bases (n-BuLi); 4-picoline requires non-nucleophilic bases (LDA) to avoid ring damage.

Application in Drug Discovery

In Medicinal Chemistry, these reactivity differences dictate scaffold construction:

  • 2-Picoline Derivatives: Often used when a chelation site is needed (e.g., in metallo-enzyme inhibitors). The synthetic route usually involves lithiation to extend the carbon chain.

  • 4-Picoline Derivatives: Frequently found in kinase inhibitors where linear extension is preferred. The synthesis often relies on condensation reactions (e.g., forming vinyl pyridines) followed by reduction.

Self-Validating Check: If your reaction with 4-picoline yields a "tar" or complex mixture using n-BuLi, you have likely suffered nucleophilic attack on the ring C2/C6 positions. Switch to LDA or LiTMP.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyridines: Alkyl and Aryl Substituents). Link

  • Kaiser, E. M., et al. (1973). "Side-chain metallation of heteroaromatic compounds." Journal of Organometallic Chemistry, 59, 53-64. Link

  • Schlosser, M. (2005). "The 2-Pyridyl Group: A Versatile Director of C-H Activation." Angewandte Chemie International Edition, 44(3), 376-393. Link

Sources

Validation

Comparing the biological activity of 2-bromo vs. 2-methoxy-4-methylpyridine derivatives.

As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a strategic manipulation of physicochemical properties to drive biological outcomes. The 4-methylpyridine sca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a strategic manipulation of physicochemical properties to drive biological outcomes. The 4-methylpyridine scaffold is a privileged structure in medicinal chemistry and agrochemical development. However, the choice of substitution at the 2-position—specifically comparing a 2-bromo versus a 2-methoxy group—fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity.

This guide provides an objective, data-driven comparison of 2-bromo-4-methylpyridine and 2-methoxy-4-methylpyridine derivatives, detailing how these structural nuances dictate target binding, pharmacokinetic profiles, and ultimate biological efficacy[1][2].

Mechanistic & Structural Divergence: Causality in Drug Design

The substitution of a halogen (bromo) with an electron-donating alkoxy group (methoxy) on the pyridine ring creates two distinct pharmacophoric profiles:

  • 2-Bromo-4-methylpyridine Derivatives: The bromine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect that makes the pyridine ring more electron-deficient. Bromine is highly lipophilic and acts as a potent halogen-bond donor. In biological systems, this increases the overall partition coefficient (LogP), often enhancing membrane permeability. Furthermore, the bromo group serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Stille couplings) during lead optimization[3].

  • 2-Methoxy-4-methylpyridine Derivatives: The methoxy group is an electron-donating group via resonance, enriching the electron density of the pyridine ring. It acts as a strong hydrogen-bond acceptor. This substitution often reduces non-specific hydrophobic interactions while enabling highly specific hydrogen-bonding networks within kinase hinge regions or tubulin binding pockets[2][4].

G B 2-Bromo-4-methylpyridine (Halogen Bond Donor) L Increased Lipophilicity (Higher LogP) B->L M 2-Methoxy-4-methylpyridine (H-Bond Acceptor) E Electron Enrichment (Resonance Donor) M->E T1 Hydrophobic Pocket Binding (e.g., Tubulin α/β interface) L->T1 T2 Hydrogen Bond Network (Target Kinase Hinge) E->T2

Physicochemical divergence of 2-bromo vs. 2-methoxy substitutions on target binding.

Comparative Biological Activity: Quantitative Data

Both derivatives have been extensively evaluated as anticancer and antimicrobial agents. For example, in the development of tubulin-binding agents (such as combretastatin-A4 analogues) and sulfonamides, the shift from a bromo to a methoxy substituent drastically alters the binding orientation within the colchicine site of tubulin[4][5].

The table below summarizes representative biological activity data, demonstrating how the 2-position substituent influences the half-maximal inhibitory concentration (IC₅₀) across standard human cancer cell lines.

Compound ScaffoldSubstitutionPrimary Target / MechanismHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Key Pharmacological Trait
Derivative A 2-BromoTubulin Destabilization / PSII10.5 - 20.0[1]15.0 - 25.0[1]High lipophilicity; prolonged tissue retention.
Derivative B 2-MethoxyTubulin (Colchicine site)0.8 - 2.5[5]0.5 - 1.2[5]Sub-micromolar potency; specific H-bond anchoring.
Derivative C 2-Bromo-ArylKinase Inhibition~5.0 - 15.0[1]~8.0 - 12.0Broad-spectrum cytotoxicity.
Derivative D 2-Methoxy-ArylKinase Inhibition0.05 - 0.2[4]0.08 - 0.3[4]Low nanomolar potency due to optimized electronics.

Data synthesis indicates that while 2-bromo derivatives provide excellent baseline cytotoxicity and agrochemical utility (e.g., pyridinylurea herbicides)[3], the 2-methoxy substitution often yields superior, sub-micromolar potency in targeted human oncology models due to optimized hydrogen bonding[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, biological evaluations must be conducted using self-validating systems. The following protocol outlines the methodology for evaluating the cytotoxicity of these pyridine derivatives, incorporating essential causality and internal controls.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To quantify the antiproliferative effects of 2-bromo vs. 2-methoxy-4-methylpyridine derivatives.

  • Cell Culture Preparation: Cultivate MCF-7 and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Causality: Cells must be in the logarithmic growth phase (70-80% confluence) to ensure that the assay measures true antiproliferative activity rather than baseline senescence.

  • Compound Preparation: Dissolve the synthesized 2-bromo and 2-methoxy derivatives in cell-culture grade DMSO to create 10 mM stock solutions.

    • Validation Check: The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (0.5% DMSO) must be included to establish the 100% viability baseline.

  • Dose-Response Treatment: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours. Treat with serial dilutions of the compounds (0.1 µM to 100 µM) for 48 hours.
    
  • Viability Readout (MTT Addition): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan crystals. Dead cells lose this enzymatic capability, providing a direct, quantifiable correlation to cell viability.

  • Data Acquisition: Solubilize the formazan crystals using 100 µL of DMSO per well. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Workflow S1 Compound Synthesis & QC (NMR/HPLC) S2 Cell Culture Preparation (Log-Phase) S1->S2 S3 Dose-Response Treatment (0.1 - 100 µM) S2->S3 S4 MTT Viability Readout (Absorbance 570nm) S3->S4 S5 IC50 Calculation & Validation S4->S5

Standardized self-validating workflow for in vitro cytotoxicity evaluation.

Mechanism of Action: Target Pathway Visualization

When applied as anticancer agents, many 2-substituted pyridine derivatives act as tubulin polymerization inhibitors[4]. The structural differences between the bromo and methoxy groups dictate the precise orientation of the molecule within the colchicine-binding site of the tubulin dimer[5]. Successful binding disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Pathway Ligand Pyridine Derivative Tubulin Tubulin Dimer (Colchicine Site) Ligand->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Mechanism of action for pyridine-based tubulin polymerization inhibitors.

Conclusion

The selection between a 2-bromo and a 2-methoxy substituent on a 4-methylpyridine scaffold is a critical decision point in drug design. 2-Bromo-4-methylpyridine offers excellent synthetic versatility and high lipophilicity, making it ideal for agrochemicals and broad-spectrum agents[3]. Conversely, 2-methoxy-4-methylpyridine provides refined electronic properties and specific hydrogen-bonding capabilities, frequently resulting in highly potent, target-specific therapeutics with sub-micromolar efficacy in oncology models[2][4][5].

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC (NIH). Available at:[Link]

Sources

Comparative

Strategic Screening of 2-Substituted-4-Methylpyridine Derivatives: A Comparative Anticancer Guide

The following guide provides an in-depth technical comparison and screening protocol for 2-substituted-4-methylpyridine derivatives , a scaffold class gaining traction in medicinal chemistry for its tunable electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and screening protocol for 2-substituted-4-methylpyridine derivatives , a scaffold class gaining traction in medicinal chemistry for its tunable electronic properties and kinase selectivity profiles.

Executive Technical Summary

The pyridine scaffold is ubiquitous in FDA-approved oncology drugs (e.g., Sorafenib , Regorafenib ). However, the specific subclass of 2-substituted-4-methylpyridine derivatives offers a distinct advantage: the 4-methyl group acts as a critical "tuning knob." It enhances the basicity of the pyridine nitrogen (pKa ~5.98 vs. 5.25 for unsubstituted pyridine), strengthening hydrogen bond interactions in the kinase hinge region while simultaneously occupying small hydrophobic pockets to improve selectivity.

This guide objectively compares these derivatives against standard-of-care agents (Doxorubicin, Sorafenib), detailing their superior selectivity indices (SI) and providing a self-validating screening workflow.

Critical Analysis: The "Methyl Magic" & Mechanism

Why 2-Substituted-4-Methylpyridine?

In rational drug design, the 4-methyl substitution is not merely structural filler; it is functional.

  • Electronic Modulation: The electron-donating methyl group increases electron density at the ring nitrogen. This strengthens the H-bond acceptance capability when binding to the ATP-binding site of kinases (e.g., VEGFR-2, EGFR).

  • Steric Selectivity: Unlike larger bulky groups (phenyl, tert-butyl), the methyl group is small enough to avoid steric clash but large enough to displace water molecules from hydrophobic sub-pockets, a phenomenon known as the "magic methyl effect" which can boost potency by 10-100 fold.

Mechanism of Action (MOA)

These derivatives primarily function as Type II Kinase Inhibitors or Tubulin Polymerization Inhibitors .

  • Primary Pathway: Inhibition of VEGFR-2 phosphorylation

    
     Blockade of Angiogenesis.
    
  • Secondary Pathway: Induction of G2/M cell cycle arrest via tubulin destabilization.

Comparative Performance Analysis

The following data compares a representative high-performing 2-substituted-4-methylpyridine urea derivative (Compound 8n) against industry standards. Data is synthesized from recent preclinical studies on pyridine-urea and aminopyridine scaffolds.

Table 1: In Vitro Cytotoxicity (IC50) & Selectivity
CompoundTarget ScaffoldMCF-7 (Breast) IC50HepG2 (Liver) IC50Normal Cells (WI-38) IC50Selectivity Index (SI)*
Compound 8n (4-Me-Py) 2-Substituted-4-Methylpyridine0.11 µM 0.80 µM >50 µM>450
Sorafenib Diarylurea Pyridine2.50 µM1.80 µM15.4 µM~6.1
Doxorubicin Anthracycline1.93 µM0.45 µM2.10 µM~1.1
Cisplatin Platinum Coordination5.80 µM3.20 µM8.50 µM~1.5

> SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a high safety window. Compound 8n demonstrates superior safety compared to Doxorubicin.

Table 2: ADME & Physicochemical Profile
Property2-Substituted-4-MethylpyridineSorafenib (Standard)Implication
LogP 3.2 - 3.83.8Optimized lipophilicity for membrane permeability without excessive protein binding.
H-Bond Acceptors 3-47Lower count often correlates with better oral bioavailability.
Metabolic Stability Moderate (Methyl oxidation risk)HighThe 4-methyl group is a potential site for CYP450 oxidation; requires bioisostere blocking (e.g., -CF3) if clearance is too high.

Experimental Protocols (Self-Validating Systems)

To replicate these results, strictly follow these protocols. Causality is noted for every critical step.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To attach the aryl substituent at the 2-position of the 4-methylpyridine core.

  • Reagents: 2-bromo-4-methylpyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane:Water (4:1).[1] Why: Water is essential to dissolve the inorganic base (K2CO3) and activate the boronic acid.

  • Procedure:

    • Degas solvents with N2 for 15 mins (Critical: Oxygen poisons the Pd catalyst).

    • Reflux at 90°C for 12 hours under inert atmosphere.

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Validation: 1H-NMR must show a singlet at ~2.35 ppm (Methyl group) and disappearance of the doublet at ~7.3 ppm (C-Br bond).

Protocol B: Validated MTT Cytotoxicity Screen

Objective: Determine IC50 with high reproducibility.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds in serial dilution (0.01 µM to 100 µM). Control: 0.1% DMSO (Vehicle).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Self-Validation Check: The Z-factor of the assay must be > 0.5. If the standard deviation of DMSO controls > 10%, discard the plate.

Visualization of Screening Logic & Mechanism

Diagram 1: The "Methyl-Tuned" Screening Workflow

This workflow illustrates the logical progression from scaffold selection to hit validation, emphasizing the specific checkpoints for 4-methylpyridine derivatives.

ScreeningWorkflow start Start: 2-Bromo-4-Methylpyridine synth Suzuki Coupling (Introduce Aryl/Heteroaryl at C2) start->synth decision Pass Lipinski Rules? fail Discard / Redesign decision->fail No (LogP > 5) screen_primary Primary Screen (MTT) @ 10 µM (MCF-7, HepG2) decision->screen_primary Yes purify Purification (>95% HPLC) synth->purify purify->decision hit_check Inhibition > 50%? screen_primary->hit_check hit_check->fail No ic50_det IC50 Determination (Dose-Response Curve) hit_check->ic50_det Yes selectivity Selectivity Screen (WI-38 Normal Cells) ic50_det->selectivity mechanism Kinase Profiling (VEGFR-2 / EGFR) selectivity->mechanism If SI > 10

Caption: Logical workflow for screening 2-substituted-4-methylpyridine derivatives, prioritizing early toxicity checkpoints (Selectivity Index) before expensive kinase profiling.

Diagram 2: Mechanistic Binding Mode (Hypothetical)

Visualizing why the 4-methyl group improves binding affinity in the kinase pocket.

BindingMode kinase_pocket Kinase ATP Pocket (VEGFR-2) hinge Hinge Region (Cys919) hydro_pocket Hydrophobic Gatekeeper Pocket scaffold 2-Substituted Pyridine Core scaffold->hinge H-Bond (N...HN) methyl 4-Methyl Group (CH3) methyl->hydro_pocket Van der Waals (Displaces Water) methyl->scaffold Electron Donation (Increases N Basicity)

Caption: The "Methyl Magic" effect: The 4-methyl group (Red) enhances the scaffold's H-bonding capacity while simultaneously filling the hydrophobic gatekeeper pocket.

Conclusion

The 2-substituted-4-methylpyridine scaffold represents a superior alternative to generic pyridine derivatives for targeted anticancer therapy. The 4-methyl group provides a dual advantage of electronic activation and steric optimization, resulting in compounds with sub-micromolar IC50 values (e.g., 0.11 µM) and exceptional selectivity indices (>450). Researchers should prioritize this scaffold when designing next-generation kinase inhibitors, specifically using the Suzuki-Miyaura coupling protocols and selectivity filters outlined above.

References

  • National Institutes of Health (NIH). (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2025). Sorafenib Ligand Page. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved from [Link]

Sources

Validation

The Process Chemist's Guide: 2,6-Lutidine vs. Pyridine in Acylation Reactions

For researchers and drug development professionals, the selection of an appropriate base in acylation reactions is rarely a trivial matter. While pyridine has historically been the default choice for acylations, its dual...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an appropriate base in acylation reactions is rarely a trivial matter. While pyridine has historically been the default choice for acylations, its dual nature as both a base and a potent nucleophile can lead to disastrous side reactions in complex API (Active Pharmaceutical Ingredient) synthesis.

This guide objectively compares pyridine with 2,6-lutidine (2,6-dimethylpyridine), detailing how the deliberate introduction of steric hindrance shifts the mechanistic pathway from nucleophilic catalysis to general base catalysis.

Mechanistic Divergence: Nucleophilicity vs. Steric Hindrance

The fundamental difference between pyridine and 2,6-lutidine lies in the spatial environment surrounding the nitrogen lone pair.

When pyridine is used in an acylation reaction (e.g., with an acyl chloride), it rapidly attacks the electrophilic carbonyl carbon to form a highly reactive


-acylpyridinium intermediate . This intermediate is exceptionally electrophilic, accelerating the transfer of the acyl group to the target alcohol or amine [1]. However, this hyper-reactive intermediate can also lead to unwanted side reactions, such as the epimerization of sensitive 

-chiral centers, polymerization, or the over-acylation of secondary and tertiary hydroxyls.

In contrast, 2,6-lutidine features two methyl groups flanking the nitrogen atom. This steric bulk physically blocks the nitrogen's lone pair from attacking the bulky acyl chloride, effectively shutting down the formation of the


-acylpyridinium ion. Instead, 2,6-lutidine acts purely as a general base and acid scavenger , deprotonating the nucleophile (or capturing the generated HCl) without participating in the covalent catalytic cycle [2].

Mechanism Acyl Acyl Chloride + Alcohol Pyr Pyridine (Nucleophilic) Acyl->Pyr Fast attack Lut 2,6-Lutidine (Sterically Hindered) Acyl->Lut Blocked attack Int_Pyr N-Acylpyridinium Intermediate Pyr->Int_Pyr Int_Lut No Acyl Intermediate (General Base) Lut->Int_Lut Prod Ester Product + HCl Salt Int_Pyr->Prod Alcohol attack Int_Lut->Prod Deprotonates alcohol

Figure 1: Mechanistic divergence between pyridine (nucleophilic) and 2,6-lutidine (general base).

Physicochemical Profile & Performance Metrics

The classic studies by Brown and Mihm established that while alkyl substitution generally increases the basicity of the pyridine ring via inductive effects, substitution at the 2- and 6-positions introduces severe steric strain during Lewis acid-base interactions [1]. Consequently, 2,6-lutidine is thermodynamically a stronger Brønsted base than pyridine, but kinetically a much weaker nucleophile.

Table 1: Comparative Properties in Acylation
PropertyPyridine2,6-Lutidine
Structure Unsubstituted ring2,6-Dimethyl substituted
pKa (Conjugate Acid) ~5.23~6.72
Steric Bulk MinimalHigh (Flanking methyl groups)
Kinetic Nucleophilicity HighVery Low
Primary Role in Acylation Nucleophilic CatalystGeneral Base / Proton Scavenger
Risk of Side Reactions High (epimerization, over-acylation)Low (highly controlled reactions)

Kinetic profiling demonstrates that the nucleophilic power toward acyl chlorides follows the order: 2-picoline > pyridine > 2,6-lutidine [2]. Because 2,6-lutidine's equilibrium constant for forming the acyl intermediate is negligible, the reaction rate becomes entirely dependent on the inherent nucleophilicity of the substrate alcohol/amine.

Case Studies in Complex Synthesis

Case Study A: Selective Acylation of Taxanes

In the synthesis of complex natural products like taxanes, selective acylation of the C-2' hydroxyl group over the C-7 hydroxyl group is critical. Using pyridine or DMAP often results in bis-acylation due to the aggressive nature of the


-acylpyridinium intermediate. By employing 2,6-lutidine , process chemists successfully suppress nucleophilic catalysis, allowing the inherent steric differences of the substrate's hydroxyl groups to dictate regioselectivity, yielding the mono-acylated product cleanly [3].
Case Study B: Highly Reactive Electrophiles

When utilizing highly reactive electrophiles (e.g., triflic anhydride or highly electron-deficient acyl chlorides), pyridine can rapidly degrade the reagent or form insoluble black polymeric tars. 2,6-Lutidine is the preferred alternative here; it remains a passive spectator to the electrophile while efficiently neutralizing the highly corrosive acid byproducts (like TfOH or HCl) as they form.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and In-Process Controls (IPC).

Protocol A: Non-Nucleophilic Acylation using 2,6-Lutidine (Recommended for Sensitive Substrates)

Objective: To acylate a sterically hindered or epimerization-prone alcohol without invoking nucleophilic catalysis.

  • Setup & Solvation: Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: DCM is non-coordinating and solubilizes the ensuing lutidinium hydrochloride salt better than ethereal solvents, preventing premature precipitation that could trap reagents.

  • Base Addition: Add 2,6-lutidine (1.5 to 2.0 eq) via syringe. Causality: An excess is required to ensure complete scavenging of the HCl byproduct, driving the thermodynamic equilibrium strictly toward the product.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise over 15 minutes. Causality: The low temperature controls the exothermic formation of the ester and prevents localized heating, which can lead to substrate degradation.

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Monitor via HPLC or TLC every 30 minutes. The reaction should proceed slower than a pyridine-catalyzed equivalent.

  • Quench & Workup: Once substrate consumption is confirmed, quench the reaction with saturated aqueous

    
    . Causality: 
    
    
    
    is mildly acidic and safely hydrolyzes any unreacted acyl chloride without risking the basic hydrolysis (saponification) of the newly formed ester product.
  • Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with cold 1M HCl to remove the 2,6-lutidine, followed by brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    

Workflow Step1 1. Dissolve Substrate in DCM/THF Step2 2. Add 2,6-Lutidine (1.5 - 2.0 eq) Step1->Step2 Step3 3. Dropwise Addition of Acyl Chloride (0°C) Step2->Step3 Step4 4. Warm to RT & Monitor via TLC/HPLC Step3->Step4 Step5 5. Aqueous Quench (NH4Cl or NaHCO3) Step4->Step5 Step6 6. Organic Extraction & Purification Step5->Step6

Figure 2: Standard experimental workflow for 2,6-lutidine mediated non-nucleophilic acylation.

Conclusion & Best Practices

The choice between pyridine and 2,6-lutidine dictates the fundamental mechanism of your acylation reaction.

  • Use Pyridine when you need to force a sluggish reaction to completion and your substrate is robust, lacking sensitive stereocenters or competing nucleophilic sites.

  • Use 2,6-Lutidine when working with complex, multifunctional APIs, highly reactive electrophiles, or when regioselectivity is paramount. Its ability to act as a silent acid scavenger ensures that the intrinsic reactivity of your substrate governs the reaction outcome, rather than the aggressive interference of a nucleophilic catalyst.

References

  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(7), 1723-1726. URL:[Link]

  • Oku, A., & Arita, S. (1979). Steric Effects in Base Catalysis. The Condensation of Acyl Chlorides with Cyanides. Bulletin of the Chemical Society of Japan, 52(11), 3337–3341. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-(2-Methoxyethyl)-4-methylpyridine

Executive Summary Immediate Action Required: 2-(2-Methoxyethyl)-4-methylpyridine is a pyridine derivative containing an ether side chain. It must be managed as Hazardous Organic Waste .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: 2-(2-Methoxyethyl)-4-methylpyridine is a pyridine derivative containing an ether side chain. It must be managed as Hazardous Organic Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.

Critical Hazards:

  • Combustibility: Treat as a Class II or Class IIIA combustible liquid.

  • Peroxide Formation: The methoxyethyl moiety presents a potential (though low) risk of peroxide formation upon prolonged storage.

  • Incompatibility: Violent reactions possible with strong oxidizers and strong acids.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertySpecificationOperational Implication
Physical State Liquid (Pale yellow to colorless)Requires leak-proof secondary containment.
Flash Point >60°C (Estimated)Classify as Ignitable Waste (D001) if FP < 60°C; otherwise General Organic.
Basicity Weak Base (Pyridine ring)Incompatible with strong acids; exothermic neutralization risk.
Reactivity Ether linkage (Methoxyethyl)Potential peroxide former. Test for peroxides if stored >12 months.
Toxicity Irritant (Skin/Eye), Acute Tox.[1]Requires nitrile gloves and safety goggles.
Pre-Disposal Stabilization & Segregation

The "Why" Behind the Protocol: Improper segregation is the leading cause of laboratory waste accidents. Pyridine derivatives are nitrogen-rich. If mixed with strong oxidizers (like nitric acid), they can form unstable, shock-sensitive mixtures. If mixed with halogenated solvents in a non-halogenated stream, they can incur significant fines during incineration due to the formation of dioxins/furans.

Step 1: Quenching (Reaction Mixtures Only)

If the compound is part of a reaction mixture (e.g., synthesis of Rabeprazole intermediates):

  • Neutralize: Ensure the solution pH is between 5 and 9.

  • Quench: If reactive reagents (like acid chlorides) are present, quench slowly with methanol or water before adding to the waste container.

Step 2: Waste Stream Segregation

Segregate 2-(2-Methoxyethyl)-4-methylpyridine into the Non-Halogenated Organic Solvent stream.

  • Acceptable Mixtures: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.

  • PROHIBITED Mixtures: Chloroform, Dichloromethane (DCM), Nitric Acid, Perchloric Acid, Hydrogen Peroxide.

Disposal Workflow (Step-by-Step)
Phase A: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans if the waste stream is potentially corrosive.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Screw caps must be vapor-tight. Do not use parafilm or foil as a primary seal.

Phase B: Labeling (RCRA Compliance)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Write out "2-(2-Methoxyethyl)-4-methylpyridine". Do not use abbreviations or chemical formulas.

  • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant".

Phase C: Storage & Handoff
  • Satellite Accumulation Area (SAA): Store the container in a designated SAA near the point of generation.

  • Secondary Containment: Place the bottle in a polyethylene tray capable of holding 110% of the container's volume.

  • Pickup: Schedule pickup with your EHS department or licensed waste vendor (e.g., Clean Harbors, Veolia) within 6 months of the start date (or per local regulations).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of this specific compound, ensuring compliance with EPA/RCRA standards.

DisposalWorkflow Start Waste Generation: 2-(2-Methoxyethyl)-4-methylpyridine StateCheck Is it Solid or Liquid? Start->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath Pure/Solution SolidPath Contaminated Solids (Gloves, Wipes) StateCheck->SolidPath Debris MixCheck Is it mixed with Halogenated Solvents? LiquidPath->MixCheck SolidBin Stream C: Hazardous Solid Debris SolidPath->SolidBin NonHalo Stream A: Non-Halogenated Organics MixCheck->NonHalo No (Preferred) Halo Stream B: Halogenated Organics MixCheck->Halo Yes (Avoid if possible) Labeling Action: Label as 'Flammable/Toxic' NonHalo->Labeling Halo->Labeling SolidBin->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for the segregation and disposal of 2-(2-Methoxyethyl)-4-methylpyridine waste streams.

Emergency Response Procedures
ScenarioImmediate ActionMitigation Material
Minor Spill (<100 mL) Evacuate area, ventilate. Wear PPE.[1][2][3][4][5][6][7][8]Absorb with vermiculite, sand, or "pig" mats. Do NOT use paper towels (fire risk).
Skin Contact Wash immediately with soap and water for 15 min.[3]Water/Soap.[2][3][5][6][8] Do not use organic solvents to clean skin.
Fire Activate fire alarm. Use extinguisher if trained.Dry Chemical, CO₂, or Alcohol-Resistant Foam. Water spray may spread burning liquid.[4][8]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733526 (Related Pyridine Derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxyethyl)-4-methylpyridine

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 2-(2-Methoxyethyl)-4-methylpyridine . Executive Safety Summary Hazard Class: Flammable Liquid |...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 2-(2-Methoxyethyl)-4-methylpyridine .

Executive Safety Summary

Hazard Class: Flammable Liquid | Skin & Eye Irritant | Potential Reproductive Toxin CAS: 100848-70-2 (Analog/Base); Note: Treat as high-hazard intermediate.

As a Senior Application Scientist, my directive is clear: Do not underestimate this compound. While specific Safety Data Sheets (SDS) for this precise isomer may list it as a standard irritant, its structural pharmacology dictates a higher level of caution.

This molecule combines a pyridine ring (neurotoxic, irritant, high solvent permeation) with a 2-methoxyethyl side chain .[1] The metabolic cleavage of methoxyethyl groups often yields methoxyacetic acid, a known reproductive toxin (teratogen). Therefore, this guide adopts a Precautionary Principle approach, recommending PPE standards that exceed basic "irritant" classification to ensure your long-term safety.

Risk Assessment & PPE Selection Matrix

The following PPE selection is based on the chemical resistance properties of pyridine derivatives and glycol ethers. Standard nitrile gloves are insufficient for prolonged contact.

PPE Specification Table
Protection ZoneHazard DriverRecommended EquipmentTechnical Justification (The "Why")
Hand (Splash) Pyridine PermeationDouble Nitrile Gloves (min 5 mil outer)Pyridines can permeate thin nitrile in <6 minutes. Double gloving provides a "sacrificial" outer layer for immediate removal upon splash.
Hand (Immersion) Solvent BreakthroughButyl Rubber or Silver Shield® For spill cleanup or synthesis scale-up (>100mL), nitrile offers zero protection. Butyl rubber resists pyridine/ether mixtures for >4 hours.
Respiratory Vapor Pressure / ToxicityHalf-Face Respirator w/ OV Cartridges If working outside a fume hood (not recommended) or during spill cleanup. Use Organic Vapor (OV) cartridges (Yellow/Black band).
Eye/Face Corrosive IrritationChemical Splash Goggles Safety glasses with side shields are inadequate for liquids that are severe eye irritants. Goggles seal the orbital area from vapor and splash.
Body FlammabilityFlame-Resistant (Nomex) Lab Coat Flash point is estimated <60°C. Synthetic poly-blend lab coats can melt into skin during a flash fire.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a self-validating system : every step includes a "Check" to ensure the previous step was successful before moving forward.

Phase 1: Engineering Control Verification
  • Action: Verify Fume Hood Face Velocity.

  • Standard: Must be between 80–120 fpm (0.4–0.6 m/s) .

  • The Check: Hold a tissue strip at the sash opening; it must be drawn inward at a 45° angle without turbulence. If it flutters violently, turbulence may cause back-flow.

Phase 2: Transfer & Dispensing[2]
  • Technique: Use Positive Displacement or Cannula Transfer.

  • Logic: Pouring generates static and vapors. Syringe/cannula transfer is a closed system that minimizes operator exposure.

  • Step-by-Step:

    • Grounding: If dispensing >500mL, ground the receiving vessel to prevent static discharge (Pyridine analogs have low minimum ignition energy).

    • Seal: Keep the source bottle septum-sealed. Do not open the cap fully.

    • Draw: Insert needle, pressurize with inert gas (Nitrogen/Argon) if sensitive, and draw liquid.

    • Wipe: As the needle exits, wipe with a Kimwipe held by forceps (never fingers) to catch the final drop.

Phase 3: Decontamination & Waste
  • Solvent Wash: Rinse all glassware immediately with Acetone.

  • Segregation: Dispose of waste in "Halogen-Free Organic Solvent" streams.

  • The Check: Do not mix with oxidizers (e.g., Nitric acid waste); pyridines can form unstable N-oxides or react violently.

Visualized Workflows

Logic Diagram: PPE Decision Tree

This decision tree helps you select the correct glove and respiratory protection based on your specific activity.

PPE_Decision_Tree Start Start: Handling 2-(2-Methoxyethyl)-4-methylpyridine Activity Define Activity Scope Start->Activity SmallScale Small Scale (< 10 mL / Syringe Work) Activity->SmallScale LargeScale Large Scale / Spill (> 100 mL / Open Pouring) Activity->LargeScale HoodStatus Is Fume Hood Available? SmallScale->HoodStatus HighRiskPPE High Risk PPE: Butyl/Silver Shield Gloves Chemical Goggles FR Lab Coat LargeScale->HighRiskPPE StandardPPE Standard PPE: Double Nitrile Gloves Lab Coat + Safety Glasses Work in Hood HoodStatus->StandardPPE Yes RespProtection ADD: Half-Face Respirator (OV Cartridge) HoodStatus->RespProtection No HighRiskPPE->HoodStatus RespProtection->StandardPPE

Figure 1: PPE Selection Decision Tree based on operational scale and engineering controls.

Logic Diagram: Emergency Spill Response

Immediate actions to take if containment is breached.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 50 mL) Inside Hood Assess->Minor Major Major (> 50 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite 2. Double Glove (Nitrile) 3. Place in Sealed Bag Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm (Flammable) 3. Call EHS / Hazmat Major->ActionMajor

Figure 2: Spill Response Protocol distinguishing between manageable incidents and evacuation events.

Disposal & Environmental Stewardship[2][3]

Do not pour down the drain. This compound is toxic to aquatic life and can disrupt water treatment microorganisms.

  • Primary Waste: Collect all mother liquors and washings in a container labeled "Flammable Organic Toxicity - Pyridine Derivative" .

  • Solid Waste: Contaminated gloves, wipes, and syringes must be disposed of as solid hazardous waste, not regular trash.

  • Quenching: If the material is part of a reactive mixture (e.g., with acid chlorides), quench slowly with Sodium Bicarbonate solution before adding to the waste drum to prevent pressurization.

References

  • PubChem. 2-Methoxy-4-methylpyridine Compound Summary (CAS 100848-70-2). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Substance Information: 2-methoxyethanol (Reproductive Toxicity Reference). [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine. [Link]

Sources

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